5-Fluoropyridine-3-boronic acid
Description
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEDGBRHTGXPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660178 | |
| Record name | (5-Fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872041-86-6 | |
| Record name | (5-Fluoropyridin-3-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872041-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoropyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoropyridine-3-boronic acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoropyridine-3-boronic acid is a fluorinated heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of a fluorine atom and a boronic acid moiety on a pyridine ring, impart valuable chemical properties that make it a crucial building block in the development of novel pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in drug discovery and development.
Core Chemical Properties
This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅BFNO₂ | [1][2][3] |
| Molecular Weight | 140.91 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 236 °C (decomposes) | |
| Boiling Point | 292.9 ± 50.0 °C (Predicted) | [1] |
| pKa | 5.85 ± 0.10 (Predicted) | [1] |
Solubility Profile
| Solvent | Solubility | Reference(s) |
| Hot Methanol | Soluble | [1][3] |
| Ethanol | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound. It is stable under recommended storage conditions but should be stored away from strong oxidizing agents. For long-term storage, it is advisable to keep the compound in a cool, dry place under an inert atmosphere.
Synthesis and Reactivity
The primary route for the synthesis of this compound involves the reaction of a corresponding halo-pyridine precursor with an organolithium reagent followed by quenching with a borate ester.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 5-bromo-3-fluoropyridine.
Materials:
-
5-bromo-3-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
A solution of 5-bromo-3-fluoropyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 equivalents) is added dropwise to the solution, maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes at this temperature.
-
Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of aqueous HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Key Applications in Organic Synthesis
The most prominent application of this compound is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[1]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as this compound) with an organohalide in the presence of a palladium catalyst and a base. The fluorine substituent on the pyridine ring can influence the electronic properties of the boronic acid, affecting its reactivity and the properties of the final product.[1]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general method for the microwave-assisted Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a 10 mL microwave vial equipped with a stir bar, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Role in Drug Discovery and Medicinal Chemistry
The incorporation of a fluorinated pyridine moiety into drug candidates can significantly impact their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds, including inhibitors of protein kinases, which are critical targets in oncology.[1][5]
Inhibition of Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is linked to various cancers, making them attractive targets for cancer therapy.[5] Small molecule inhibitors of Aurora kinases have been developed, and the synthesis of some of these inhibitors utilizes this compound to introduce the 5-fluoropyridin-3-yl moiety, which can contribute to the inhibitor's binding affinity and overall efficacy.
References
An In-depth Technical Guide to (5-fluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (5-fluoropyridin-3-yl)boronic acid, a key building block in modern synthetic chemistry. This document details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel pharmaceuticals and functional materials.
Chemical Identity and Structure
(5-fluoropyridin-3-yl)boronic acid is a heterocyclic organic compound containing a pyridine ring functionalized with a fluorine atom and a boronic acid group.
-
IUPAC Name: (5-fluoropyridin-3-yl)boronic acid
-
Synonyms: 5-fluoro-3-pyridinylboronic acid, 3-Borono-5-fluoropyridine, 5-Fluoropyridine-3-boronic acid
-
CAS Number: 872041-86-6
-
Molecular Formula: C₅H₅BFNO₂
-
Structure:
-
SMILES: OB(C1=CC(F)=CN=C1)O
-
InChI Key: FVEDGBRHTGXPOK-UHFFFAOYSA-N
-
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for (5-fluoropyridin-3-yl)boronic acid is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 140.91 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 233-236 °C | |
| Boiling Point (Predicted) | 292.9 ± 50.0 °C | |
| Density (Predicted) | 1.34 ± 0.1 g/cm³ | |
| Solubility | Soluble in hot methanol | |
| Purity | ≥97% | |
| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry | |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P305, P338, P351 |
Experimental Protocols
Synthesis of (5-fluoropyridin-3-yl)boronic acid
(5-fluoropyridin-3-yl)boronic acid is commonly synthesized from 3-bromo-5-fluoropyridine via a lithium-halogen exchange followed by reaction with a borate ester.
Materials:
-
3-bromo-5-fluoropyridine
-
Triisopropyl borate or Tributyl borate
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated brine
Procedure:
-
Under a nitrogen atmosphere, dissolve 3-bromo-5-fluoropyridine and triisopropyl borate (1.05 equivalents) in anhydrous THF in a cryogenic reactor.
-
Cool the mixture to between -90°C and -80°C.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature below -87°C.
-
After the addition is complete, stir the reaction mixture at this temperature for 1 hour.
-
Quench the reaction by adding dilute HCl for hydrolysis, which will initially form a precipitate.
-
Perform an aqueous workup. Separate the organic layer and wash it with saturated brine.
-
Extract the combined aqueous layers with ethyl acetate.
-
Adjust the pH of the combined organic phases to 6 with 30% aqueous sodium hydroxide to precipitate the solid product.
-
Filter the slurry and dry the collected solid to yield (5-fluoropyridin-3-yl)boronic acid as a white solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
(5-fluoropyridin-3-yl)boronic acid is a crucial reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and
physical and chemical properties of 5-Fluoropyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Fluoropyridine-3-boronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document outlines its key characteristics, experimental protocols for its synthesis, and its pivotal role in cross-coupling reactions.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline solid.[1][2][3] Its fluorine substitution significantly influences its electronic properties, enhancing its utility in various chemical transformations.[1] The compound is noted for its stability under recommended storage conditions, kept in a dry, dark place at room temperature.[3][4][5]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 872041-86-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₅H₅BFNO₂ | [1][2][3][4][5][6] |
| Molecular Weight | 140.91 g/mol | [1][2][4] |
| Melting Point | 233-236 °C | [1][3][4][5] |
| Boiling Point (Predicted) | 292.9 ± 50.0 °C | [3][5] |
| pKa (Predicted) | 5.85 ± 0.10 | [3][5] |
| Appearance | White to almost white crystalline powder | [1][2][3][5][6] |
| Solubility | Soluble in hot methanol | [3][4][5] |
| Purity | Typically ≥95% | [1][6] |
Experimental Protocols
A crucial application of this compound is in the synthesis of complex organic molecules, which necessitates reliable synthetic procedures.
Synthesis of this compound from 3-bromo-5-fluoropyridine
This protocol details a common method for the preparation of this compound.
Materials:
-
3-bromo-5-fluoropyridine
-
Tetrahydrofuran (THF)
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi)
-
Aqueous hydrochloric acid
-
Saturated brine solution
-
Ethyl acetate
-
30% Aqueous sodium hydroxide
Procedure:
-
To a cryogenic reactor, add 3-bromo-5-fluoropyridine, THF, and triisopropyl borate.
-
Cool the mixture to between -90°C and -80°C with continuous stirring.
-
Slowly add n-butyllithium dropwise, ensuring the temperature is maintained below -87°C.
-
After the addition is complete, maintain the reaction mixture at -88°C to -83°C for 2.5 hours.
-
Monitor the reaction completion using HPLC analysis.
-
Quench the reaction by adding a 9% aqueous hydrochloric acid solution.
-
Transfer the mixture to a separate reactor and allow the temperature to rise to between -20°C and -10°C.
-
Adjust the pH to 1-2 with additional hydrochloric acid solution while maintaining the temperature at 0-10°C.
-
Allow the layers to separate and collect the organic layer.
-
Wash the organic layer with a saturated brine solution.
-
Extract the combined aqueous layers twice with ethyl acetate.
-
Adjust the pH of the combined organic phases to 6 with a 30% aqueous sodium hydroxide solution to precipitate the solid product.
-
Filter the resulting slurry by centrifugation.
-
Dry the solid product in a disk drier at 40-45°C to yield this compound as a white solid.[5]
Reactivity and Applications
This compound is a key reagent in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine ring and various organic halides or triflates, making it an invaluable tool for constructing complex molecular architectures.[1][7]
The unique electronic properties conferred by the fluorine atom enhance the reactivity and selectivity of the molecule.[1] This has led to its widespread use in the development of pharmaceuticals, particularly in oncology, where it aids in the design of targeted therapies.[1]
Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction involving this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety Information
This compound is classified as an irritant.[3][5] It may cause respiratory irritation, skin irritation, and serious eye irritation.[8] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.
This guide serves as a foundational resource for professionals working with this compound. For specific applications, further experimental validation of its properties is recommended.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound (contains varying amounts … [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. 5-Fluoropyridin-3-ylboronic acid | 872041-86-6 [chemicalbook.com]
- 6. This compound, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Page loading... [guidechem.com]
- 8. 872041-86-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
A Technical Guide to the Synthesis of Fluorinated Pyridine Derivatives from Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry and drug development. Fluorinated pyridine derivatives are integral components of numerous pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and modulated pKa. Boronic acids have emerged as versatile and indispensable reagents in the synthesis of these valuable compounds, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and, to a lesser extent, through direct fluorination pathways.
This in-depth technical guide provides a comprehensive overview of the synthesis of fluorinated pyridine derivatives utilizing boronic acids. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for reaction optimization, and a mechanistic understanding of the key transformations.
Core Synthetic Strategies
The synthesis of fluorinated pyridine derivatives from boronic acids predominantly follows two main strategies:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This is the most widely employed method and can be approached in two ways:
-
Coupling of Fluorinated Pyridine Boronic Acids with Aryl/Heteroaryl Halides: This approach utilizes pre-functionalized fluorinated pyridine boronic acids as building blocks to introduce the fluoropyridyl moiety into a target molecule.
-
Coupling of Pyridine Boronic Acids with Fluorinated Aryl/Heteroaryl Halides: In this complementary strategy, a pyridine boronic acid is coupled with a fluorinated coupling partner to construct the desired fluorinated biaryl system.
-
-
Direct Fluorination of Pyridine Boronic Acids: This strategy involves the direct conversion of the C-B bond of a pyridine boronic acid to a C-F bond. While less common than cross-coupling methods, it offers a direct route to certain fluorinated pyridines. This can be achieved through palladium-catalyzed or electrophilic fluorination.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds. The general catalytic cycle is depicted below.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Coupling of Fluorinated Pyridine Boronic Acids
The use of fluorinated pyridine boronic acids is a direct and efficient method for introducing a fluoropyridyl moiety. A variety of positional isomers are commercially available or can be synthesized.
The following table summarizes representative examples of Suzuki-Miyaura couplings involving fluorinated pyridine boronic acids. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly with electron-deficient pyridine rings.
| Fluorinated Pyridine Boronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | ~70-85[1] |
| 2-Fluoropyridine-3-boronic acid | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | SPhos (3) | KF | 1,4-Dioxane | 110 | 12-24 | High (not specified)[2] |
| 2-Fluoropyridine-3-boronic acid | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | KF | 1,4-Dioxane | 110 | 12 | 82[2] |
| 3-Fluoropyridine-5-boronic acid | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 4-Fluoropyridine-2-boronic acid | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 78 |
Note: Yields are approximate and can vary based on the specific substrate and reaction conditions. Data is compiled from representative literature procedures.
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
2-Fluoropyridine-3-boronic acid (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure: [1]
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-fluoropyridine-3-boronic acid, the aryl bromide, and potassium carbonate.[1]
-
Seal the flask and evacuate and backfill with an inert gas three times.[1]
-
Under a positive flow of inert gas, add Pd(dppf)Cl₂.[1]
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[1]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-3-arylpyridine.
Caption: Experimental workflow for Suzuki-Miyaura coupling of a fluorinated pyridine boronic acid.
Coupling of Pyridine Boronic Acids with Fluorinated Aryl Halides
This approach is particularly useful when the fluorinated aryl or heteroaryl halide is more readily available than the corresponding fluorinated pyridine boronic acid.
The following table provides examples of the Suzuki-Miyaura coupling of pyridine boronic acids with various fluorinated aryl halides.
| Pyridine Boronic Acid | Fluorinated Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyridine-3-boronic acid | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (4) | - | K₂CO₃ | DME/H₂O | 85 | 16 | 92 |
| Pyridine-4-boronic acid | 1-Bromo-2,4-difluorobenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 88 |
| Pyridine-2-boronic acid | 2-Bromo-5-fluoropyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | 75 |
| Pyridine-3-boronic acid | 1-Iodo-3,5-bis(trifluoromethyl)benzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 91[2] |
Note: Yields are representative and can be influenced by the specific substrates and reaction conditions.
Materials:
-
Pyridine-3-boronic acid (1.2 equiv)
-
Fluorinated aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.04 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve the fluorinated aryl bromide and pyridine-3-boronic acid in DME.
-
Add an aqueous solution of Na₂CO₃.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 85 °C and stir under an argon atmosphere for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling of a pyridine boronic acid with a fluorinated aryl halide.
Direct Fluorination of Pyridine Boronic Acids
The direct conversion of a C-B bond to a C-F bond provides an alternative route to fluorinated pyridines. This can be achieved through palladium-catalyzed methods or by using electrophilic fluorinating reagents.
Palladium-Catalyzed Fluorination of Pyridine Boronic Acids
While the palladium-catalyzed fluorination of arylboronic acids has been reported, its application to pyridine boronic acids is less common and can be challenging due to potential catalyst inhibition by the pyridine nitrogen.[3] The proposed mechanism often involves a Pd(III) intermediate.[3][4]
The following table presents data for the palladium-catalyzed fluorination of various arylboronic acid derivatives, which can serve as a starting point for optimization with pyridine-containing substrates. The reaction is often performed with a palladium precatalyst and an oxidant like Selectfluor®.[3]
| Arylboronic Acid Derivative | Pd Precatalyst (mol%) | Ligand (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Biphenylboronic acid | [Pd(MeCN)₄][BF₄]₂ (2) | terpyridine (4) | Selectfluor® | MeCN | 80 | 12 | 95[3] |
| 4-tert-Butylphenylboronic acid | Pd(OAc)₂ (5) | terpyridine (10) | Selectfluor® | MeCN | 80 | 12 | 91 (with NaBF₄)[3] |
| Naphthalen-2-ylboronic acid | [Pd(MeCN)₄][BF₄]₂ (2) | terpyridine (4) | Selectfluor® | MeCN | 80 | 12 | 88[3] |
Note: The direct fluorination of pyridine boronic acids using these methods may require significant optimization.
Materials:
-
Arylboronic acid derivative (1.0 equiv)
-
[Pd(MeCN)₄][BF₄]₂ (0.02 equiv)
-
Terpyridine (0.04 equiv)
-
Selectfluor® (1.5 equiv)
-
Acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
Procedure: [3]
-
To a Schlenk tube, add the arylboronic acid derivative, [Pd(MeCN)₄][BF₄]₂, and terpyridine.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous acetonitrile.
-
Add Selectfluor® in one portion.
-
Seal the tube and heat the mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the aryl fluoride.
Caption: Experimental workflow for the direct palladium-catalyzed fluorination of an arylboronic acid derivative.
Conclusion
The synthesis of fluorinated pyridine derivatives from boronic acids is a powerful and versatile strategy in modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction, utilizing either fluorinated pyridine boronic acids or fluorinated aryl halides, stands out as the most robust and widely applicable method, offering a broad substrate scope and generally high yields. Direct fluorination of pyridine boronic acids, while currently less developed, presents a promising and more direct route that warrants further investigation.
The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute their synthetic strategies. Optimization of reaction conditions, including the careful selection of catalyst, ligand, base, and solvent, will be critical for achieving success with specific and challenging substrates. As the demand for novel fluorinated pyridine-containing molecules continues to grow, the development of even more efficient and selective synthetic methodologies based on boronic acids will undoubtedly remain an active and important area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium(III)-catalyzed fluorination of arylboronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Imperative of Fluorination: A Technical Guide to Fluorinated Boronic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This in-depth guide explores the multifaceted role of fluorinated boronic acids in drug discovery, detailing their synthesis, physicochemical properties, and applications as versatile building blocks and potent enzyme inhibitors. By leveraging the unique properties of both fluorine and the boronic acid moiety, researchers can significantly enhance the therapeutic potential of small molecules.
The Synergistic Advantage: Why Fluorinate Boronic Acids?
The introduction of fluorine atoms into boronic acid-containing molecules offers a synergistic effect, profoundly influencing a drug candidate's profile.[1]
-
Enhanced Potency and Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, leading to more favorable interactions with biological targets.[2] This can result in a significant increase in binding affinity and inhibitory potency.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes.[3] This enhanced stability often leads to improved bioavailability and a longer in vivo half-life for drug candidates.[1]
-
Modulation of Physicochemical Properties: Fluorination can fine-tune key properties such as lipophilicity and acidity (pKa). Strategic placement of fluorine can increase a molecule's ability to cross cell membranes.[4] Furthermore, the electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid group, which can be crucial for its interaction with target enzymes.[5]
-
Versatility in Chemical Synthesis: Fluorinated boronic acids are invaluable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][6] This allows for the efficient construction of complex molecular architectures, a fundamental process in the synthesis of novel drug candidates.[6]
Quantitative Data on Physicochemical Properties
The acidity of the boronic acid moiety, represented by its pKa value, is a critical parameter influencing its interaction with biological targets. The introduction of electron-withdrawing fluorine atoms generally increases the acidity (lowers the pKa) of phenylboronic acids.
| Compound | pKa |
|---|---|
| Phenylboronic acid | 8.83 |
| 2-Fluorophenylboronic acid | 7.68 |
| 3-Fluorophenylboronic acid | 8.39 |
| 4-Fluorophenylboronic acid | 8.77 |
| 2,4-Difluorophenylboronic acid | 7.16 |
| 3,4,5-Trifluorophenylboronic acid | 7.17 |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 |
Impact on Enzyme Inhibition: A Quantitative Comparison
The enhanced Lewis acidity and unique steric profile of fluorinated boronic acids can translate into superior enzyme inhibition. Below is a comparison of the inhibitory constants (Ki) for a fluorinated and a non-fluorinated peptidyl boronic acid inhibitor against the serine protease Prostate-Specific Antigen (PSA).
| Inhibitor | Ki (nM) | Reference |
|---|---|---|
| Cbz-Ser-Ser-Lys-Leu-(boro)Leu | 65 | [7] |
| Z-SSKYL-H (non-boronic acid aldehyde analogue) | 13,090 | [7] |
Key Signaling Pathways and Mechanisms of Action
Fluorinated boronic acids have been successfully employed as inhibitors in several key signaling pathways.
The Ubiquitin-Proteasome Pathway
The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation and apoptosis.[8][9] Boronic acid-containing drugs, such as the FDA-approved bortezomib and ixazomib, are potent proteasome inhibitors used in cancer therapy.[10] The boronic acid moiety forms a reversible covalent bond with the active site threonine residue of the proteasome's catalytic subunit.
Leucyl-tRNA Synthetase and Protein Synthesis
Tavaborole, an FDA-approved topical antifungal agent, is a fluorinated benzoxaborole.[11] It inhibits fungal protein synthesis by targeting leucyl-tRNA synthetase (LeuRS), an essential enzyme that attaches leucine to its corresponding tRNA.[12] Tavaborole traps the tRNA in the editing site of the enzyme, preventing the completion of protein synthesis.
Experimental Protocols
Synthesis of a Fluorinated Phenylboronic Acid: 2,4-Difluorophenylboronic Acid
This protocol describes the synthesis of 2,4-difluorophenylboronic acid via a Grignard reaction.
Materials:
-
1-Bromo-2,4-difluorobenzene
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
10% Sulfuric acid
-
Ethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq) and a crystal of iodine.
-
Add anhydrous THF to cover the magnesium.
-
Add a solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in anhydrous THF to the dropping funnel.
-
Add a small portion of the bromide solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
-
Borylation:
-
In a separate flame-dried flask under nitrogen, cool a solution of trimethyl borate (1.2 eq) in anhydrous THF to -78 °C.
-
Transfer the prepared Grignard reagent to the cold trimethyl borate solution via cannula, maintaining the temperature below -70 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
-
Workup and Isolation:
-
Cool the reaction to 0 °C and quench by the slow addition of 10% sulfuric acid until acidic (pH ~1-2).
-
Extract the aqueous layer with ethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-difluorophenylboronic acid.[6]
-
The product can be used in subsequent steps without further purification or can be purified by recrystallization.
-
Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a fluorinated aryl boronic acid with an aryl halide.
Materials:
-
Fluorinated aryl boronic acid (e.g., 2,4-difluorophenylboronic acid) (1.5 eq)
-
Aryl halide (e.g., 5-bromosalicylic acid) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, fluorinated aryl boronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Enzyme Inhibition Assay (Serine Protease)
This protocol describes a general method for determining the inhibitory activity of a fluorinated boronic acid against a serine protease, such as chymotrypsin, using a fluorogenic substrate.
Materials:
-
Purified serine protease (e.g., chymotrypsin)
-
Fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl or HEPES at optimal pH for the enzyme)
-
Fluorinated boronic acid inhibitor stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the fluorinated boronic acid inhibitor in assay buffer.
-
Prepare a solution of the enzyme in assay buffer at a concentration that gives a linear reaction rate.
-
Prepare a solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the assay buffer.
-
Add the inhibitor dilutions to the appropriate wells (including a no-inhibitor control).
-
Add the enzyme solution to all wells except for the substrate blank.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.[7]
-
Conclusion
Fluorinated boronic acids represent a powerful and versatile class of molecules in the drug discovery arsenal. The strategic introduction of fluorine can dramatically improve the potency, selectivity, and pharmacokinetic properties of boronic acid-based drug candidates. A thorough understanding of their synthesis, physicochemical properties, and mechanisms of action is essential for medicinal chemists seeking to leverage these unique building blocks to develop the next generation of innovative therapeutics.
References
- 1. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 10. The binding of boronic acids to chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Reactivity of Fluoropyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of fluoropyridine boronic acids, crucial building blocks in modern medicinal chemistry and materials science. The strategic introduction of a fluorine atom onto the pyridine ring significantly influences the chemical properties and reactivity of these versatile reagents. This document delves into their synthesis, stability, and participation in cross-coupling reactions, with a particular focus on the widely utilized Suzuki-Miyaura coupling. Furthermore, it addresses the primary challenges associated with their use, such as protodeboronation, and offers practical strategies for mitigating these issues.
The Influence of Fluorine on the Reactivity of Pyridine Boronic Acids
The incorporation of a fluorine atom into a pyridine ring has a profound electronic effect, which in turn modulates the reactivity of the corresponding boronic acid. Fluorine, being the most electronegative element, acts as a strong electron-withdrawing group. This property decreases the electron density of the pyridine ring, which can have a dual effect on the reactivity of the boronic acid in Suzuki-Miyaura cross-coupling reactions.[1]
While the increased Lewis acidity of the boronic acid moiety can sometimes be advantageous in catalytic cycles, an overly electron-deficient pyridine ring can be detrimental to the transmetalation step, which is often the rate-limiting step in the Suzuki-Miyaura coupling.[1] Consequently, fluorinated pyridine boronic acids may exhibit lower reactivity compared to their non-fluorinated counterparts under similar conditions. The choice between a fluorinated and a non-fluorinated pyridine boronic acid, therefore, involves a trade-off between potentially lower reactivity and the desirable physicochemical and biological properties imparted by the fluorine atom in the final product.
Synthesis of Fluoropyridine Boronic Acids
Fluoropyridine boronic acids can be synthesized through various methods, with the choice of route often depending on the desired isomer and the availability of starting materials. A common and reliable method involves a halogen-metal exchange reaction followed by borylation.
For instance, the synthesis of 2-fluoropyridine-3-boronic acid can be achieved through the lithiation of 2-fluoropyridine with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with a borate ester such as triisopropyl borate. Subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid.[2]
A similar strategy can be employed for the synthesis of 2-fluoropyridine-4-boronic acid, starting from 4-bromo-2-fluoropyridine. The reaction proceeds via a lithium-halogen exchange with n-butyllithium at low temperature, followed by reaction with triisopropyl borate and subsequent acidic workup.[3]
Caption: General workflow for the synthesis of fluoropyridine boronic acids.
Stability and the Challenge of Protodeboronation
A significant challenge in the application of fluoropyridine boronic acids, and heteroaryl boronic acids in general, is their propensity to undergo protodeboronation. This undesired side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the loss of the boronic acid functionality.[4][5] This process is particularly prevalent with electron-deficient heteroaromatic boronic acids, such as fluoropyridine boronic acids, especially under the basic and often heated conditions of Suzuki-Miyaura couplings.[6]
Several factors can influence the rate of protodeboronation, including temperature, pH, and the presence of water.[1][4] Both acidic and basic conditions can promote this degradation pathway.[1]
Strategies to Mitigate Protodeboronation:
To overcome the challenge of protodeboronation and improve the efficiency of cross-coupling reactions, several strategies have been developed:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, is a highly effective approach. These esters exhibit increased stability and can act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low.[4][6]
-
Optimization of Reaction Conditions:
-
Milder Base: Employing milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases can reduce the rate of protodeboronation.[6]
-
Lower Temperature: Running the reaction at lower temperatures, if the catalyst system is sufficiently active, can also minimize decomposition.[6]
-
Anhydrous Conditions: While a small amount of water can be beneficial in Suzuki couplings, using anhydrous solvents can help to reduce protodeboronation, for which water can be a proton source.[6]
-
-
Use of Highly Active Catalysts: More efficient palladium catalysts can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[6]
Caption: Competing reaction pathways for fluoropyridine boronic acids.
Cross-Coupling Reactions of Fluoropyridine Boronic Acids
The Suzuki-Miyaura coupling is the most prominent application of fluoropyridine boronic acids, enabling the synthesis of a wide array of biaryl and heteroaryl compounds. However, other palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi couplings, offer viable alternatives, each with its own set of advantages and disadvantages.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a base. As previously discussed, the electron-withdrawing nature of the fluorine atom can decrease the reactivity of fluoropyridine boronic acids in this reaction.
Quantitative Data on Suzuki-Miyaura Coupling Yields
While direct side-by-side comparisons of different fluoropyridine boronic acid isomers under identical conditions are not extensively available in the literature, we can infer their relative performance from studies on related compounds. The electronic nature of the boronic acid plays a significant role in the reaction outcome.
| Boronic Acid/Ester | Coupling Partner | Product | Yield (%) |
| 3-Pyridyl boronic ester | PyFluor | 2-(3-Pyridyl)pyridine | Modest |
| 4-Pyridyl boronic ester | PyFluor | 2-(4-Pyridyl)pyridine | Modest |
| 4-Cyanophenyl boronic acid | PyFluor | 2-(4-Cyanophenyl)pyridine | 10 |
| 4-Methoxyphenyl boronic acid | PyFluor | 2-(4-Methoxyphenyl)pyridine | 48 |
Data sourced from a study by Rueda-Espinosa, J., et al., which illustrates the impact of the electronic nature of the boronic acid on the Suzuki-Miyaura coupling with pyridine-2-sulfonyl fluoride (PyFluor). The lower yield for the electron-deficient 4-cyanophenyl boronic acid compared to the electron-rich 4-methoxyphenyl boronic acid suggests that the electron-withdrawing fluorine atom in fluoropyridine boronic acids would likely lead to lower yields compared to their non-fluorinated analogs under similar conditions.
Stille and Negishi Couplings
The Stille coupling utilizes organotin reagents (stannanes), while the Negishi coupling employs organozinc reagents. These methods can be advantageous when dealing with unstable boronic acids.
-
Stille Coupling: Organostannanes are generally stable to air and moisture and tolerate a wide range of functional groups. However, a major drawback is the high toxicity of the tin reagents and byproducts.[7]
-
Negishi Coupling: Organozinc reagents are highly reactive, often allowing for milder reaction conditions and shorter reaction times. Their main disadvantage is their sensitivity to air and moisture.[8]
The choice of cross-coupling reaction will depend on the specific substrate, functional group tolerance, and considerations regarding reagent toxicity and stability.
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis can significantly reduce reaction times and improve yields in Suzuki-Miyaura couplings.
Materials:
-
Fluoropyridine boronic acid (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 4:1 mixture of 1,4-dioxane and water)
Procedure:
-
To a microwave synthesis vial equipped with a stir bar, add the fluoropyridine boronic acid, aryl halide, palladium catalyst, and base.
-
Add the chosen solvent system to achieve a concentration of approximately 0.1 - 0.5 M.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vial to room temperature, dilute the mixture with an organic solvent, and perform an aqueous workup.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[9]
Caption: A typical workflow for microwave-assisted Suzuki-Miyaura coupling.
General Protocol for the Preparation of an Organozinc Reagent for Negishi Coupling
Materials:
-
Halogenated fluoropyridine
-
Activated zinc (e.g., Rieke® Zinc)
-
Anhydrous THF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, charge a dry reaction flask with activated zinc in anhydrous THF.
-
Slowly add a solution of the halogenated fluoropyridine in anhydrous THF to the zinc suspension.
-
Stir the mixture at room temperature or with gentle heating until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).
-
The resulting solution of the fluoropyridylzinc halide can be used directly in the subsequent Negishi coupling reaction.[9]
Role in Drug Discovery and Biological Systems
Fluoropyridine moieties are prevalent in a vast array of pharmaceuticals and biologically active compounds. The introduction of fluorine can modulate key properties such as metabolic stability, pKa, and binding affinity, making fluoropyridine-containing molecules highly valuable in drug design.[2][10] While fluoropyridine boronic acids are primarily utilized as building blocks in the synthesis of these complex molecules, the resulting fluoropyridine-containing compounds have been investigated as inhibitors of various enzymes, including kinases and proteases.[9][11][12]
For example, fluoropyridine-based compounds have been designed and synthesized as inhibitors of protein kinase B/Akt and FMS kinase, which are important targets in cancer therapy.[9][12] The fluorine atom in these molecules can enhance their binding to the target protein through favorable electrostatic interactions and by increasing their metabolic stability.[13] Although specific signaling pathways directly modulated by fluoropyridine boronic acids themselves are not extensively documented, their role as precursors to potent and selective enzyme inhibitors is well-established in medicinal chemistry.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Fluoropyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Fluoropyridine-3-boronic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures. The presence of the fluorine atom on the pyridine ring can modulate the compound's physicochemical properties, such as pKa and metabolic stability, making it a valuable component in drug discovery programs.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction joins an organoboron compound (such as a boronic acid) with an organic halide or triflate.[1] For heteroaromatic compounds like this compound, this reaction enables the efficient synthesis of novel compounds with potential biological activity. However, the coupling of electron-deficient nitrogen-containing heteroaryl boronic acids can sometimes be challenging due to potential side reactions like protodeboronation.[2] The protocols outlined below provide a robust starting point for the successful Suzuki coupling of this compound with a variety of coupling partners.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of fluorinated pyridine boronic acids with various aryl halides. These examples serve as a guide for reaction optimization.
| This compound Coupling Partner | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) & Time | Yield (%) |
| Aryl Bromide | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100, 8-24h | Moderate to Good |
| Aryl Bromide | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 (microwave), 15 min | Good |
| Heteroaryl Bromide | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100, 12-24h | High |
| Aryl Chloride | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (3) | n-Butanol | 100, 12-24h | Moderate to High |
Experimental Protocols
This section provides a detailed protocol for a typical Suzuki-Miyaura coupling reaction of this compound with an aryl bromide. This protocol may require optimization for specific substrates.
Materials
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂)
-
Base (e.g., Potassium Carbonate - K₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane and Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate or oil bath
-
Solvents for workup and purification (e.g., Ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Reaction Setup (Conventional Heating)
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 - 1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).[2]
-
Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%).[2]
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[2]
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).[4]
Reaction Setup (Microwave-Assisted)
-
In a microwave synthesis vial equipped with a stir bar, combine this compound (1.2 - 1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2.0 - 3.0 equivalents).[2]
-
Add the chosen degassed solvent system.[2]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
Reaction Execution and Monitoring
-
Stir the reaction mixture vigorously at the set temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[3] Reaction times can vary from minutes (microwave) to several hours (conventional heating).[2][3]
Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.[3]
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.[4]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (e.g., 2 x 20 mL of ethyl acetate).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3][4]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[4]
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Fluoropyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 5-Fluoropyridine-3-boronic acid, a key building block in the synthesis of novel compounds for the pharmaceutical and materials science sectors. The presence of the fluorine atom and the pyridine nitrogen imparts unique electronic properties and potential for hydrogen bonding, making this reagent highly valuable in the design of bioactive molecules and functional materials.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. When employing heteroaryl boronic acids such as this compound, careful optimization of reaction conditions is crucial to achieve high yields and minimize side reactions. Key challenges with pyridine-containing boronic acids include potential catalyst inhibition by the nitrogen lone pair and susceptibility to protodeboronation.[1]
This document outlines recommended reaction conditions, provides detailed experimental protocols, and presents quantitative data to facilitate the successful application of this compound in Suzuki-Miyaura coupling reactions.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers the organic group (in this case, the 5-fluoropyridin-3-yl group) to the palladium center.
-
Reductive Elimination: The coupled product (Ar-Ar') is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Data Presentation: Reaction Conditions and Yields
The selection of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling with this compound. The following tables summarize quantitative data for the coupling of pyridyl boronic acids with various aryl halides under different conditions. While specific data for this compound is limited in the literature, the data for closely related substrates provides a strong starting point for optimization.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield *
| Entry | Base | Solvent System | Temperature (°C) | Yield (%) |
| 1 | Li₃PO₄ | Dioxane/H₂O (4:1) | 100 | <5 |
| 2 | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 75 |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 68 |
| 4 | NaF | Dioxane/H₂O (4:1) | 100 | 45 |
| 5 | KF | Dioxane/H₂O (4:1) | 100 | 55 |
| 6 | CsF | Dioxane/H₂O (4:1) | 100 | 80 |
| 7 | Li₂CO₃ | Dioxane/H₂O (4:1) | 100 | 70 |
| 8 | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 65 |
| 9 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 60 |
| 10 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 50 |
*Data adapted from a study on the coupling of pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid. Yields are illustrative and may vary for this compound.[2]
Table 2: Effect of Solvent and Water Content on Coupling Yield *
| Entry | Solvent | Water Content | Temperature (°C) | Yield (%) |
| 1 | Dioxane | Dry | 100 | 65 |
| 2 | Dioxane | Wet (as purchased) | 100 | 70 |
| 3 | Dioxane/H₂O | 4:1 | 100 | 75 |
| 4 | Dioxane | Dry | 85 | 50 |
| 5 | Dioxane/H₂O | 4:1 | 85 | 60 |
| 6 | Dioxane | Dry | 65 | 30 |
| 7 | Dioxane/H₂O | 4:1 | 65 | 45 |
*Data adapted from a study on the coupling of pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid. "Dry" dioxane was rigorously dried and degassed.[2]
Table 3: Representative Suzuki-Miyaura Coupling of Pyridyl Boronates with Aryl Chlorides *
| Entry | Aryl/Heteroaryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 2-(4-cyanophenyl)pyridine | 73 |
| 2 | 4-n-Butylchlorobenzene | 2-(4-n-butylphenyl)pyridine | 76 |
| 3 | 2-Chloro-p-xylene | 2-(2,5-dimethylphenyl)pyridine | 70 |
| 4 | 4-Chloroanisole | 2-(4-methoxyphenyl)pyridine | 78 |
| 5 | 3-Chloropyridine | 2,3'-Bipyridine | 85 |
*Reaction Conditions: 2-pyridylboronate, aryl chloride, Pd₂(dba)₃ (1.5 mol%), phosphine ligand (3.0 mol%), KF (3.0 equiv), 1,4-dioxane, 110 °C, 12-24 h. This serves as a close model for the reactivity of this compound.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol% or Pd₂(dba)₃, 1-2 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst and ligand (if applicable).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and often improve yields.
Materials:
-
Microwave reaction vial with a stir bar
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
In a microwave reaction vial, combine the aryl halide, this compound, palladium catalyst, and base.
-
Add the solvent system to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, work up and purify the product as described in Protocol 1.
Troubleshooting and Optimization
Common issues in the Suzuki-Miyaura coupling of this compound and their potential solutions are outlined below:
-
Low Yields:
-
Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen, can be minimized by using milder bases (e.g., K₃PO₄, CsF) and carefully controlling the amount of water in the reaction.[1]
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sterically hinder this interaction and improve catalytic activity.[1]
-
Suboptimal Conditions: Systematically screen different catalysts, ligands, bases, solvents, and temperatures to find the optimal conditions for your specific substrates.
-
-
Homo-coupling of the Aryl Halide: This can be minimized by ensuring an inert atmosphere, using high-quality reagents, and optimizing the reaction temperature and time.
By carefully considering the factors outlined in these application notes and protocols, researchers can effectively utilize this compound as a valuable building block in the synthesis of diverse and complex molecules.
References
The Strategic Role of 5-Fluoropyridine-3-boronic Acid in Modern Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into drug candidates is a well-established strategy to enhance pharmacological properties. 5-Fluoropyridine-3-boronic acid has emerged as a critical building block for medicinal chemists, offering a versatile platform for the synthesis of complex molecules, particularly in the development of targeted therapies for oncology and other diseases.[1] Its unique electronic properties, conferred by the fluorine substituent, can significantly influence binding affinity, metabolic stability, and pharmacokinetic profiles of the final compounds.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors.
Application Notes
This compound is predominantly utilized as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl halides, enabling the construction of diverse molecular architectures.
Key Applications in Drug Discovery:
-
Kinase Inhibitors: A primary application of this reagent is in the synthesis of kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 5-fluoropyridinyl moiety can act as a crucial pharmacophore, interacting with the ATP-binding site of various kinases. For instance, it is a valuable building block for the synthesis of Aurora kinase inhibitors, which are key regulators of mitosis and are overexpressed in numerous human cancers.[2]
-
Targeted Therapies: The incorporation of the 5-fluoropyridine motif can lead to compounds with high selectivity for their biological targets, a key aspect of targeted therapy.[1] This selectivity can minimize off-target effects and improve the therapeutic index of a drug candidate.
-
Modulation of Physicochemical Properties: The fluorine atom can modulate the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds and its overall solubility and membrane permeability. This modulation is a critical aspect of optimizing the drug-like properties of a molecule.
Featured Application: Synthesis of a Pyrimidine-Based Kinase Inhibitor
The following section details the application of this compound in the synthesis of a generic pyrimidine-based kinase inhibitor, a common scaffold in many targeted cancer therapies.
Signaling Pathway Context: The Aurora Kinase Pathway
Aurora kinases are essential for proper cell division (mitosis). Their inhibition in cancer cells can lead to mitotic arrest and subsequent programmed cell death (apoptosis).
Caption: Simplified Aurora Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow: Suzuki-Miyaura Coupling
The synthesis of the target kinase inhibitor involves a crucial Suzuki-Miyaura cross-coupling step between a halogenated pyrimidine core and this compound.
Caption: General Workflow for Suzuki-Miyaura Coupling.
Quantitative Data Summary
The following table summarizes typical reaction conditions and potential biological activity for a kinase inhibitor synthesized using this compound. Note that the biological activity data is representative and would require experimental determination for a specific compound.
| Parameter | Value | Reference |
| Suzuki-Miyaura Coupling | ||
| Reactant 1 | Halogenated Pyrimidine | [2] |
| Reactant 2 | This compound (1.2 equiv) | [2] |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | [2] |
| Base | K₂CO₃ (2.0 equiv) | [2] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | [2] |
| Temperature | 90 °C | [2] |
| Reaction Time | 12 h | [2] |
| Yield | 70-90% (Typical) | [2] |
| Biological Activity (Representative) | ||
| Target | Aurora Kinase A | [2] |
| IC₅₀ | 10 - 100 nM | [2] |
| Cell-based Assay (e.g., HCT116) | GI₅₀ < 1 µM | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a generic heteroaryl halide with this compound.
Materials:
-
Heteroaryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or toluene)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add the heteroaryl halide (1.0 equiv), this compound (1.2 equiv), and base (2.0 equiv).
-
Seal the vessel with a rubber septum and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in many cases.
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vial, combine the heteroaryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and palladium catalyst (5 mol%).
-
Add the degassed solvent system.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature before opening.
-
Follow the work-up and purification steps as described in Protocol 1.
Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions (catalyst, base, solvent, temperature, and time) may vary depending on the specific substrates used and should be optimized accordingly. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 5-Fluoropyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl and heteroaryl scaffolds is a cornerstone of modern medicinal chemistry, as these structural motifs are prevalent in a wide array of pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of C-C bonds, offering mild reaction conditions and a broad tolerance of functional groups.
5-Fluoropyridine-3-boronic acid is a particularly valuable building block in this context. The strategic incorporation of a fluorine atom into the pyridine ring can significantly enhance the pharmacological properties of the resulting biaryl compounds. Fluorine's high electronegativity and small size can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Consequently, this compound is a key reagent for the synthesis of novel drug candidates, particularly in the development of kinase inhibitors and other targeted therapies.
These application notes provide detailed protocols, quantitative data, and conceptual diagrams for the synthesis of biaryl compounds using this compound, intended to aid researchers in the efficient development of new chemical entities.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Reaction conditions can be optimized for specific substrates, but the data presented provide a reliable starting point for a range of electronically and sterically diverse coupling partners.
| Entry | Aryl Bromide | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 5-Fluoro-3-(4-methoxyphenyl)pyridine | Pd(PPh₃)₄ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 5-Fluoro-3-(4-(trifluoromethyl)phenyl)pyridine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 90 | 16 | 88 |
| 3 | 1-Bromo-3,5-dimethylbenzene | 3-(3,5-Dimethylphenyl)-5-fluoropyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 95 |
| 4 | 2-Bromonaphthalene | 3-(Naphthalen-2-yl)-5-fluoropyridine | Pd(OAc)₂ (2) / PCy₃ (4) | K₂CO₃ | DMF/H₂O | 120 | 6 | 85 |
| 5 | 3-Bromopyridine | 5-Fluoro-3,3'-bipyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 78 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
-
Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Add the palladium catalyst (0.04 mmol) to the flask under a positive pressure of inert gas. Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 6-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Microwave-Assisted Suzuki Coupling Protocol
This protocol provides an accelerated method for the synthesis of biaryl compounds using microwave irradiation.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water 4:1)
-
10 mL microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a 10 mL microwave vial, combine the aryl bromide (0.5 mmol), this compound (0.6 mmol), Pd(dppf)Cl₂ (0.015 mmol), and K₂CO₃ (1.0 mmol).
-
Solvent Addition: Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water to the vial.
-
Microwave Irradiation: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes.
-
Work-up and Purification: After the vial has cooled to room temperature, dilute the contents with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Generic Kinase Inhibitor Signaling Pathway
Caption: Inhibition of a generic MAPK signaling pathway by a biaryl pyridine.
References
5-Fluoropyridine-3-boronic Acid: A Key Building Block for Novel Therapeutics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoropyridine-3-boronic acid has emerged as a critical structural motif in modern medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its unique electronic properties, conferred by the fluorine atom and the pyridine ring, allow for the fine-tuning of physicochemical and pharmacological characteristics of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors and antibacterial agents.
The strategic incorporation of a 5-fluoropyridine moiety can significantly impact a molecule's metabolic stability, bioavailability, and target-binding affinity. The fluorine atom can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets, while also blocking potential sites of metabolism. This makes this compound a highly sought-after building block in drug discovery programs targeting a range of diseases, including cancer and bacterial infections.
Key Applications in Pharmaceutical Research
The primary application of this compound in pharmaceutical synthesis is through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl halides, providing a robust and efficient method for the construction of complex molecular architectures.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapies, particularly in oncology. The pyridine scaffold is a common feature in many kinase inhibitors, mimicking the adenine region of ATP to bind to the enzyme's active site. The introduction of a 5-fluoropyridine group using this compound can enhance the potency and selectivity of these inhibitors.
Development of Novel Antibacterial Agents
The rise of antibiotic resistance necessitates the development of new classes of antibacterial drugs. The 5-fluoropyridine moiety has been incorporated into various scaffolds to generate compounds with potent activity against drug-resistant bacterial strains.
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound in the synthesis of a key intermediate for antibacterial agents.
Protocol 1: Synthesis of (S)-N-((3-(5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide
This protocol details the synthesis of a core oxazolidinone structure, a class of antibiotics that includes linezolid. The key step involves the coupling of this compound with a suitable oxazolidinone precursor.
Experimental Workflow
Materials
| Reagent/Material | Purity/Grade | Supplier (Example) |
| 5-Fluoro-3-iodopyridine | ≥97% | Sigma-Aldrich |
| (S)-5-(azidomethyl)oxazolidin-2-one | ≥98% | Combi-Blocks |
| Copper(I) iodide (CuI) | ≥99.5% | Alfa Aesar |
| N,N'-Dimethylethylenediamine (DMEDA) | ≥99% | TCI Chemicals |
| Potassium carbonate (K2CO3) | Anhydrous | Fisher Scientific |
| Toluene | Anhydrous | Acros Organics |
| Triphenylphosphine (PPh3) | ≥99% | Strem Chemicals |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
| Acetic anhydride | ≥99% | J.T. Baker |
| Pyridine | Anhydrous | VWR |
| Dichloromethane (DCM) | Anhydrous | EMD Millipore |
Procedure
Step 1: Synthesis of (S)-5-(azidomethyl)-3-(5-fluoropyridin-3-yl)oxazolidin-2-one
-
To a sealed tube, add 5-fluoro-3-iodopyridine (1.0 eq), (S)-5-(azidomethyl)oxazolidin-2-one (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene and N,N'-dimethylethylenediamine (0.2 eq).
-
Heat the mixture at 110 °C for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the product.
Step 2: Synthesis of (S)-5-(aminomethyl)-3-(5-fluoropyridin-3-yl)oxazolidin-2-one
-
To a solution of (S)-5-(azidomethyl)-3-(5-fluoropyridin-3-yl)oxazolidin-2-one (1.0 eq) in THF, add triphenylphosphine (1.2 eq) and water (3.0 eq).
-
Heat the mixture at 50 °C for 12 hours.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (eluent: dichloromethane/methanol) to yield the amine.
Step 3: Synthesis of (S)-N-((3-(5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide
-
Dissolve (S)-5-(aminomethyl)-3-(5-fluoropyridin-3-yl)oxazolidin-2-one (1.0 eq) in a mixture of dichloromethane and pyridine.
-
Cool the solution to 0 °C and add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes to obtain the final product.
Quantitative Data
| Step | Product | Yield (%) | Purity (%) |
| 1 | (S)-5-(azidomethyl)-3-(5-fluoropyridin-3-yl)oxazolidin-2-one | 75 | >95 (NMR) |
| 2 | (S)-5-(aminomethyl)-3-(5-fluoropyridin-3-yl)oxazolidin-2-one | 82 | >95 (NMR) |
| 3 | (S)-N-((3-(5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide | 88 | >98 (HPLC) |
Biological Activity
The synthesized 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have shown promising antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Bacterial Strain | MIC (μg/mL)[1] |
| (S)-N-((3-(5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide | Staphylococcus aureus ATCC 29213 | 0.5 |
| MRSA ATCC 43300 | 1 | |
| Enterococcus faecalis ATCC 29212 | 1 | |
| Streptococcus pneumoniae ATCC 49619 | 0.25 |
Signaling Pathways
The strategic use of this compound as a building block can lead to the development of inhibitors targeting key signaling pathways implicated in disease.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.
Orexin Receptor Signaling Pathway
The orexin system plays a critical role in regulating wakefulness, appetite, and mood. Dual orexin receptor antagonists (DORAs) are a class of drugs used to treat insomnia by blocking the activity of orexin neuropeptides.
This compound is a valuable and versatile building block in the synthesis of pharmaceuticals. Its application in Suzuki-Miyaura cross-coupling reactions provides an efficient means to incorporate the 5-fluoropyridine moiety into a wide range of molecular scaffolds. The resulting compounds often exhibit enhanced biological activity, making this building block a key component in the development of new treatments for cancer, infectious diseases, and other conditions. The provided protocols and signaling pathway diagrams serve as a guide for researchers to explore the full potential of this compound in their drug discovery endeavors.
References
Application Notes and Protocols for Chan-Lam Amination of 5-Fluoropyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of N-substituted pyridine moieties is a cornerstone in medicinal chemistry and drug development, as this scaffold is present in a wide array of pharmacologically active compounds. The Chan-Lam amination offers a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This reaction utilizes a copper catalyst to couple a boronic acid with a primary or secondary amine.[1][2] Unlike the more commonly known Buchwald-Hartwig amination, which typically employs palladium catalysts and aryl halides, the Chan-Lam coupling proceeds with arylboronic acids and is often conducted under milder conditions, frequently open to the air.[1][2]
This document provides detailed application notes and a generalized protocol for the Chan-Lam amination of 5-Fluoropyridine-3-boronic acid with various primary and secondary amines. The presence of the fluorine atom and the pyridine nitrogen introduces specific electronic properties that may influence reactivity, making the careful selection of reaction parameters crucial for a successful transformation.
Reaction Principle
The Chan-Lam amination involves the copper-catalyzed oxidative coupling of an amine with a boronic acid. The generally accepted mechanism, while complex and subject to reaction conditions, is understood to proceed through the following key steps:
-
Ligand Exchange: The amine substrate coordinates to the copper(II) catalyst.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center, forming a copper-aryl intermediate.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from a copper(III) intermediate, yielding the desired N-aryl amine product and a copper(I) species.
-
Reoxidation: The copper(I) is reoxidized to the active copper(II) state by an oxidant, which is often atmospheric oxygen, allowing the catalytic cycle to continue.[1]
Data Presentation: Summary of Typical Reaction Parameters
The successful execution of the Chan-Lam amination is highly dependent on the judicious selection of the catalyst, base, and solvent. The following table summarizes typical parameters that can be optimized for the coupling of heteroaryl boronic acids with amines, providing a starting point for the reaction with this compound.
| Amine Type | Copper Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aromatic | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp. | 24-72 | 60-90 |
| Secondary Aromatic | Cu(OAc)₂ | Et₃N | Toluene | 50-80 | 12-24 | 50-80 |
| Primary Aliphatic | Cu(OAc)₂ | K₂CO₃ | Methanol | Room Temp. - 50 | 12-48 | 40-70 |
| Secondary Aliphatic | Cu(OAc)₂ | Cs₂CO₃ | Acetonitrile | 50-80 | 12-24 | 40-70 |
Note: Yields are highly substrate-dependent and the conditions provided are a general guideline. Optimization is recommended for specific substrate combinations.
Experimental Protocols
This section provides a representative protocol for the Chan-Lam amination of this compound with a generic primary or secondary amine. It is crucial to perform small-scale test reactions to optimize conditions for each specific amine substrate.
Materials and Reagents
-
This compound
-
Amine (primary or secondary)
-
Copper(II) Acetate (Cu(OAc)₂)
-
Base (e.g., Pyridine, Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃), or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous Solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene, Methanol, or Acetonitrile)
-
Molecular Sieves (optional, for anhydrous conditions)
-
Reaction vessel (e.g., round-bottom flask or sealed tube)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
-
Inert gas (Nitrogen or Argon) supply (optional, for sensitive substrates)
General Procedure for Chan-Lam Amination
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the amine (1.2-2.0 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Catalyst Addition: Add Copper(II) Acetate (10-20 mol%).
-
Solvent Addition: Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M with respect to the this compound.
-
Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (room temperature to 80 °C). The reaction is typically left open to the atmosphere. For sensitive substrates, an inert atmosphere can be maintained.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the copper salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-5-fluoropyridin-3-amine.
Mandatory Visualizations
Caption: Experimental Workflow for Chan-Lam Amination.
Caption: Simplified Catalytic Cycle of Chan-Lam Amination.
References
Catalyst Selection for Suzuki-Miyaura Cross-Coupling of 5-Fluoropyridine-3-boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of an appropriate catalyst system for the Suzuki-Miyaura cross-coupling of 5-fluoropyridine-3-boronic acid with various aryl and heteroaryl halides. The formation of C-C bonds involving fluorinated pyridine moieties is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine substituent.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. However, the use of heteroaryl boronic acids, particularly those containing a pyridine ring, can present challenges. These challenges include the potential for protodeboronation (loss of the boronic acid group) under basic reaction conditions and catalyst inhibition by the coordination of the Lewis basic nitrogen atom of the pyridine ring to the palladium center. The electron-withdrawing nature of the fluorine atom in this compound can further influence its reactivity.
Careful selection of the palladium source, ligand, base, and solvent system is crucial for a successful and high-yielding coupling reaction. This note provides a summary of recommended catalyst systems and detailed experimental protocols based on literature for similar heteroaryl boronic acid couplings.
Catalyst and Ligand Selection
The choice of the palladium catalyst and the associated ligand is critical for an efficient cross-coupling reaction. For challenging substrates like this compound, bulky and electron-rich phosphine ligands are generally recommended. These ligands promote the desired catalytic cycle and can sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus preventing catalyst deactivation.[1]
Recommended Catalyst Systems:
| Palladium Source/Precatalyst | Ligand | Key Features |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands, often effective for challenging couplings of electron-deficient or sterically hindered substrates.[1][2] |
| Pd(dppf)Cl₂ | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | A robust and widely used precatalyst for a variety of Suzuki couplings.[1] |
| Pd(PPh₃)₄ | PPh₃ (Triphenylphosphine) | A classical, readily available catalyst, particularly effective in microwave-assisted reactions. |
Reaction Conditions
The selection of an appropriate base and solvent system is also critical to minimize side reactions such as protodeboronation.
-
Bases: Milder bases are generally preferred to suppress protodeboronation. Commonly used bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[1]
-
Solvents: Anhydrous aprotic solvents, often in combination with water, are typically used. Common solvent systems include dioxane/water, toluene/water, and 2-MeTHF.[1] While some water can be beneficial for dissolving the base and facilitating transmetalation, excessive water can promote the decomposition of the boronic acid.[1]
-
Temperature: Reaction temperatures typically range from 80-110 °C for conventional heating[1][2] and can be higher for microwave-assisted reactions (100-150 °C).
Data Presentation: Catalyst Performance in Analogous Systems
Direct comparative studies for this compound are limited in the literature. The following table summarizes the performance of various catalyst systems in the Suzuki-Miyaura coupling of the closely related 2-fluoropyridine-3-boronic acid and 3-chloropyridine, providing a strong indication of suitable conditions.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 (µW) | High |
| 2-Fluoropyridine-3-boronic acid | Aryl Halide | Pd₂(dba)₃ / SPhos or XPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| 2-Fluoropyridine-3-boronic acid | Aryl Halide | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | High |
| 3-Chloropyridine | Isoxazoleboronic acid pinacol ester | Palladacycle Precatalyst / PCy₃ | K₃PO₄ | THF/H₂O | 110 | ~35 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Pre-catalyst
This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides using a palladium precatalyst.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl or heteroaryl halide (1.0 equiv.)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, and potassium phosphate.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium precatalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted for a rapid and efficient coupling using microwave irradiation.
Materials:
-
This compound (1.2 equiv., e.g., 0.6 mmol)
-
Aryl bromide (1.0 equiv., e.g., 0.5 mmol)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv., e.g., 1.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave vial with a stir bar
Procedure:
-
In a 10 mL microwave vial, combine this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
preventing protodeboronation of 5-Fluoropyridine-3-boronic acid
Welcome to the technical support center for 5-Fluoropyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protodeboronation, a common side reaction encountered during its use in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] This side reaction is particularly problematic for electron-deficient heteroaromatic boronic acids, such as this compound, as it consumes the boronic acid, leading to reduced yields of the desired coupled product and the formation of 5-fluoropyridine as a byproduct. This not only impacts reaction efficiency but also complicates the purification of the target molecule.
Q2: What are the main factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate protodeboronation:
-
pH: The reaction pH is a critical factor. Both acidic and basic conditions can catalyze protodeboronation. For some heteroaromatic boronic acids, a zwitterionic species formed at neutral pH can be highly susceptible to this side reaction.[1]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[2]
-
Base: The choice and concentration of the base in Suzuki-Miyaura coupling can significantly influence the extent of protodeboronation. Strong bases can promote this side reaction.[2]
-
Solvent: The presence of protic solvents, especially water, can serve as a proton source for protodeboronation.[2]
-
Catalyst: While essential for the desired coupling reaction, the palladium catalyst can also contribute to protodeboronation under certain conditions.
Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Optimization of Reaction Conditions: Using milder bases (e.g., K₃PO₄, Cs₂CO₃), lower reaction temperatures, and carefully controlling the amount of water in the reaction can be effective.[2]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy.[1][2][3] These esters are more stable and release the active boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing the opportunity for protodeboronation.[3]
-
Employing Highly Active Catalysts: Using a highly active palladium catalyst can increase the rate of the desired Suzuki-Miyaura coupling, allowing it to outcompete the undesired protodeboronation reaction.[2]
-
Base-Free Coupling Conditions: In some cases, specialized "cationic" Suzuki-Miyaura coupling protocols that operate in the absence of a base can be used for particularly sensitive substrates.[4]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to the protodeboronation of this compound.
Issue: Low yield of the desired coupled product and significant formation of 5-fluoropyridine.
This is a classic symptom of extensive protodeboronation. Follow the workflow below to address this issue.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Data Presentation
The following table summarizes the expected qualitative impact of different strategies on minimizing protodeboronation and improving product yield. Quantitative data is highly substrate-dependent, but these trends provide a general guideline for optimization.
| Strategy | Impact on Protodeboronation | Expected Impact on Yield | Notes |
| Use of Milder Base (e.g., K₃PO₄ vs. NaOH) | Decrease | Increase | Strong bases can accelerate the decomposition of the boronic acid.[2] |
| Lowering Reaction Temperature (e.g., 80°C vs. 110°C) | Decrease | May decrease reaction rate | A balance must be struck between minimizing protodeboronation and achieving a reasonable reaction rate. |
| Conversion to Pinacol Ester | Significant Decrease | Significant Increase | Pinacol esters are more stable to hydrolysis and protodeboronation than the free boronic acid.[5][6][7] |
| Conversion to MIDA Ester | Very Significant Decrease | Very Significant Increase | MIDA esters are exceptionally stable and allow for the slow release of the boronic acid, minimizing its concentration and thus decomposition.[3] |
| Use of Highly Active Catalyst | Indirect Decrease | Increase | A faster desired reaction can outcompete the slower protodeboronation side reaction.[2] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add degassed solvent (e.g., dioxane, THF, or toluene, with a small, optimized amount of water if necessary) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Preparation of this compound pinacol ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv.) and pinacol (1.1 equiv.).
-
Solvent Addition: Add a solvent that forms an azeotrope with water, such as toluene or dioxane.
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water will be removed as an azeotrope and collected in the Dean-Stark trap. Continue heating until no more water is collected.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling or purified by column chromatography or distillation if necessary.
Protocol 3: Preparation of this compound MIDA ester
For particularly challenging substrates, the highly stable MIDA ester is recommended.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent such as a 1:1 mixture of toluene and DMSO.[2]
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.[2]
-
Isolation and Purification: After the reaction is complete (monitor by TLC or LC-MS), cool the mixture. The MIDA ester can be isolated by precipitation or extraction and purified by recrystallization or column chromatography. MIDA esters are generally crystalline, air-stable solids.[3]
Visualization of Key Concepts
Caption: Competing pathways for this compound.
Caption: Logic of using stable boronic esters to mitigate protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 5-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoropyridine-3-boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homo-coupling side reactions and achieve optimal results in your Suzuki-Miyaura coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?
A1: Homo-coupling is an undesired side reaction in which two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl byproduct (5,5'-difluoro-3,3'-bipyridine). This side reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification. The presence of oxygen can promote the homo-coupling of boronic acids.[1]
Q2: What are the primary factors that influence the extent of homo-coupling?
A2: The main factors contributing to homo-coupling are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major promoter of homo-coupling.[1]
-
Catalyst System: The choice of palladium source and ligand significantly impacts the selectivity of the reaction.
-
Base: The type and strength of the base can influence the rate of both the desired cross-coupling and the undesired homo-coupling.
-
Solvent: The polarity and protic nature of the solvent can affect the stability of the boronic acid and the solubility of reagents.
-
Temperature: Higher reaction temperatures can sometimes accelerate side reactions more than the desired coupling.
-
Purity of Reagents: Impurities in the boronic acid or other reagents can sometimes lead to catalyst deactivation or side reactions.
Q3: Can the fluorine substituent on the pyridine ring affect the reaction outcome?
A3: Yes, the electron-withdrawing nature of the fluorine atom in this compound can make the pyridine ring more electron-deficient. This can influence the electronic properties of the boronic acid and its reactivity in the catalytic cycle. While this can sometimes be beneficial, it can also make the boronic acid more susceptible to side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of strong bases and protic solvents.
Troubleshooting Guide
Issue 1: High Levels of Homo-Coupling Product (5,5'-difluoro-3,3'-bipyridine) Observed
Possible Causes & Solutions:
| Cause | Recommended Action |
| Oxygen in the reaction mixture | Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions. |
| Inappropriate Catalyst/Ligand | Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the desired cross-coupling reaction, outcompeting the homo-coupling pathway. Examples include Buchwald ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs). |
| Unfavorable Base | Use Weaker Inorganic Bases: Strong bases can sometimes promote homo-coupling. Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH). |
| High Reaction Temperature | Lower the Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help suppress the formation of the homo-coupling byproduct. |
| High Concentration of Boronic Acid | Slow Addition: Adding the this compound solution slowly to the reaction mixture can help to keep its instantaneous concentration low, which disfavors the bimolecular homo-coupling reaction. |
Issue 2: Low or No Yield of the Desired Cross-Coupled Product
Possible Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Inactivity | Fresh Catalyst: Ensure your palladium source and ligand are active and not degraded. Using a fresh batch or an air-stable precatalyst is recommended. |
| Protodeboronation | Milder Base & Anhydrous Conditions: This is a common side reaction with heteroaromatic boronic acids. Use a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃). Switching to anhydrous conditions can also significantly reduce this side reaction as water is the proton source.[1] |
| Poor Solubility of Reagents | Solvent Screening: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. Aprotic solvents like dioxane, THF, or toluene, sometimes with a small amount of water to dissolve the base, are commonly used. |
| Insufficient Mixing | Vigorous Stirring: In biphasic reactions (e.g., organic solvent and water), vigorous stirring is crucial to maximize the contact between the reactants. |
Data Presentation: Impact of Reaction Parameters on Homo-Coupling
The following table summarizes general trends observed for minimizing homo-coupling with aryl boronic acids. Optimal conditions for this compound may require specific optimization.
| Parameter | Condition Favoring Cross-Coupling | Condition Favoring Homo-Coupling | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Air (Oxygen) | Oxygen promotes the oxidative homo-coupling of boronic acids. |
| Ligand | Bulky, electron-rich (e.g., SPhos, XPhos) | Less bulky, electron-poor ligands | Bulky ligands favor the formation of the cross-coupled product by sterically hindering the formation of intermediates leading to homo-coupling. |
| Base | Weaker inorganic (e.g., K₂CO₃, K₃PO₄, KF) | Strong (e.g., NaOH, KOH) | Strong bases can accelerate side reactions, including homo-coupling and protodeboronation. |
| Solvent | Aprotic (e.g., Dioxane, Toluene, THF) | Protic or excessive water | Aprotic solvents generally minimize homo-coupling, though a small amount of water is often necessary to dissolve the base. |
| Temperature | Lower effective temperature | Higher temperatures | Side reactions often have a higher activation energy and are therefore more sensitive to temperature increases. |
Experimental Protocols
General Protocol for Minimizing Homo-Coupling with this compound
This protocol is a general starting point and may require optimization for your specific aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst, 1-5 mol%)
-
Ligand (if using a precursor like Pd₂(dba)₃, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1, 5-10 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure the removal of oxygen.
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if applicable).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The undesired homo-coupling side reaction pathway.
Caption: A logical workflow for troubleshooting and minimizing homo-coupling.
References
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Fluorinated Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my Suzuki reaction with a fluorinated boronic acid consistently low?
A1: Low yields in Suzuki reactions with fluorinated boronic acids are common and can be attributed to several factors related to the increased electrophilicity of the boronic acid. The primary culprits are often protodeboronation and slow transmetalation.[1][2][3][4]
-
Protodeboronation: The electron-withdrawing fluorine atoms on the aromatic ring make the carbon-boron bond more susceptible to cleavage by protons, a process known as protodeboronation.[1][4] This side reaction consumes the boronic acid starting material, leading to reduced product formation. The presence of water and strong bases can accelerate this process.[1][5]
-
Slow Transmetalation: The transmetalation step in the Suzuki catalytic cycle, where the organic group is transferred from the boron atom to the palladium catalyst, is often the rate-limiting step.[6] Electron-deficient aryl boronic acids, such as fluorinated ones, can exhibit slower rates of transmetalation, leading to incomplete conversion and low yields.[2]
-
Catalyst Inhibition: For heteroaromatic fluorinated boronic acids, the nitrogen atom can coordinate to the palladium catalyst, leading to deactivation of the active catalytic species.[1]
Q2: I am observing a significant amount of a side product that corresponds to my starting boronic acid with the boronic acid group replaced by a hydrogen atom. What is happening and how can I prevent it?
A2: This side product is the result of protodeboronation, a major decomposition pathway for electron-deficient boronic acids, including many fluorinated derivatives.[1][4] To minimize protodeboronation, consider the following strategies:
-
Use a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[5] Switching to a milder base like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) can be beneficial.[1] In some cases, fluoride bases like cesium fluoride (CsF) can also be effective.[7]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.[1][5]
-
Use Boronic Acid Derivatives: Boronic esters (e.g., pinacol esters) or organotrifluoroborates are generally more stable towards protodeboronation than the corresponding boronic acids.[3][4] These derivatives can act as a "slow release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[8][9]
Q3: My reaction is producing a significant amount of homocoupled product from my aryl halide. How can I reduce this side reaction?
A3: Homocoupling of the aryl halide is a common side reaction that consumes your starting material and complicates purification. This is often caused by the presence of oxygen.[1][5]
-
Thorough Degassing: Ensure that all solvents and the reaction vessel are rigorously degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. This removes dissolved oxygen which can promote oxidative homocoupling.[1]
-
Catalyst Choice: Using an active Pd(0) source, such as Pd(PPh₃)₄, or ensuring the efficient in-situ generation of Pd(0) from a Pd(II) precatalyst can help minimize homocoupling.[1]
Q4: The reaction with my polyfluorinated boronic acid is not proceeding to completion, even after extended reaction times. What can I do to improve the conversion?
A4: Highly fluorinated boronic acids can be particularly challenging due to their electronic properties. To drive the reaction to completion, you may need to adjust the reaction conditions to favor the key steps of the catalytic cycle.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald-type ligands such as SPhos, XPhos, or RuPhos are often effective in promoting both oxidative addition and reductive elimination, which can be sluggish with electron-poor substrates.[1][2]
-
Choice of Base: A strong, yet non-nucleophilic base with good solubility, such as cesium carbonate (Cs₂CO₃), can be particularly effective in accelerating slow reactions.[2][10]
-
Increase Temperature: Higher reaction temperatures can help overcome the activation energy barrier for the reaction.[10] However, be mindful that higher temperatures can also increase the rate of decomposition, so careful optimization is necessary.[1] Microwave heating can sometimes provide rapid and efficient heating, leading to improved yields and shorter reaction times.[10]
Troubleshooting Guide
Problem: Low or No Product Formation
This guide provides a systematic approach to troubleshooting failed Suzuki reactions with fluorinated boronic acids.
Caption: Troubleshooting workflow for failed Suzuki reactions.
Quantitative Data Summary
The choice of catalyst, ligand, base, and solvent are all critical parameters that dictate the efficiency of the Suzuki coupling with electron-deficient fluorinated boronic acids.
Table 1: Comparison of Palladium Catalysts and Ligands for Electron-Deficient Couplings
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[2] | Air-sensitive, higher cost.[2] | 1-2 |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[2] | Air-sensitive, higher cost.[2] | 1-2 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[2] | May not be as active as Buchwald-type ligands for challenging substrates.[2] | 2-5 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood.[2] | Lower activity for challenging substrates, often requires higher temperatures.[2] | 2-5 |
Table 2: Common Bases and Solvents for Suzuki Reactions with Fluorinated Boronic Acids
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | Effective for many Suzuki couplings, promotes high reaction rates. A good starting point.[1][2] |
| Cs₂CO₃ | THF or Dioxane | Stronger base, can accelerate slow reactions due to higher solubility. Can also promote side reactions if not optimized.[1][2] |
| K₂CO₃ | Dioxane/H₂O | Common and effective base of moderate strength.[2] |
| KF | Anhydrous DMF or Dioxane | Milder base, particularly useful in anhydrous conditions to suppress protodeboronation.[5] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Fluorinated Phenylboronic Acid
This protocol provides a starting point for the optimization of Suzuki-Miyaura reactions with fluorinated boronic acids.
Materials:
-
Aryl halide (1.0 equiv)
-
Fluorinated boronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, fluorinated boronic acid, and the finely powdered base.[5]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., argon) for 5-10 minutes.[1][5]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.[5]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Vigorous stirring is crucial for biphasic reactions to ensure good mixing.[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[5]
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.[5]
Protocol 2: In-situ Protection of Boronic Acid as a Diethanolamine Adduct
For fluorinated boronic acids that are particularly prone to protodeboronation, forming a diethanolamine adduct can enhance stability.
Materials:
-
Fluorinated boronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Solvent (e.g., methylene chloride)
Procedure:
-
Dissolution: In a vial with a stir bar, dissolve the fluorinated boronic acid in a minimal amount of the solvent.[5]
-
Addition: Add diethanolamine dropwise via pipette while stirring.[5]
-
Precipitation: A precipitate will typically form.[5]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[5]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the Suzuki coupling reaction.[5]
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura catalytic cycle is a fundamental concept for understanding and troubleshooting these reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of 5-Fluoropyridine-3-boronic acid Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction temperature in Suzuki-Miyaura cross-coupling reactions involving 5-Fluoropyridine-3-boronic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the yield of my Suzuki-Miyaura coupling reaction with this compound consistently low?
Answer: Low yields in Suzuki reactions with this compound can arise from several factors, often related to the inherent properties of the boronic acid and the reaction conditions.
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively consuming the starting material. Heteroaryl boronic acids, especially those with electron-withdrawing groups like a fluorinated pyridine ring, are particularly susceptible to this decomposition pathway.[1]
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species. This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.
-
Suboptimal Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate decomposition pathways of the starting materials or the catalyst. Conversely, a temperature that is too low may result in an incomplete reaction. Careful optimization of the reaction temperature is crucial.[1]
-
Inappropriate Choice of Base, Ligand, or Solvent: The selection of these reaction components is critical and highly interdependent. An unsuitable combination can lead to poor catalytic turnover and low product formation.
Question 2: I am observing a significant amount of homocoupling of my boronic acid. How can this be minimized?
Answer: Homocoupling of the boronic acid is a common side reaction. To minimize this, consider the following:
-
Ensure Anhydrous and Inert Conditions: Oxygen can promote the homocoupling of boronic acids. Ensure that your solvents are properly degassed and that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Choice of Palladium Catalyst: Using a Pd(0) source or an efficient precatalyst system can reduce homocoupling. If a Pd(II) precatalyst is used, ensure it is efficiently reduced to the active Pd(0) state.
-
Reaction Temperature: Elevated temperatures can sometimes favor homocoupling. An optimization of the reaction temperature may be necessary to find a balance between the desired cross-coupling and the undesired homocoupling.
Question 3: My reaction appears to stall before completion. What could be the cause and how can I address it?
Answer: A stalled reaction can be due to several factors:
-
Catalyst Deactivation: As mentioned, the pyridine nitrogen can inhibit the palladium catalyst. Using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can sterically hinder this coordination and prevent catalyst deactivation.
-
Insufficient Base: The base is crucial for the activation of the boronic acid. Ensure that a suitable base (e.g., K₃PO₄ or Cs₂CO₃) is used in sufficient quantity (typically 2-3 equivalents).
-
Low Temperature: The reaction may require more thermal energy to proceed to completion. A careful increase in temperature should be explored.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the reaction temperature when coupling this compound?
A1: Based on literature for similar heteroaryl boronic acids, a good starting temperature range is 80-100 °C.[1] However, this should be considered a starting point and will require optimization for each specific substrate combination.
Q2: How does temperature generally affect the yield of Suzuki-Miyaura couplings with heteroaryl boronic acids?
A2: Generally, increasing the reaction temperature can lead to higher yields by increasing the reaction rate. However, excessively high temperatures (>100-120 °C) can lead to the decomposition of the palladium catalyst, resulting in the formation of palladium black and a decrease in yield.[2] The optimal temperature will be a balance between achieving a sufficient reaction rate and maintaining catalyst stability.
Q3: Is it necessary to use an inert atmosphere for these reactions?
A3: Yes, it is highly recommended to perform Suzuki-Miyaura coupling reactions under an inert atmosphere (argon or nitrogen). The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to catalyst deactivation and lower yields.
Q4: Can microwave heating be used for the optimization of reaction temperature?
A4: Yes, microwave-assisted synthesis is a powerful tool for optimizing Suzuki coupling reactions. It allows for rapid heating to the target temperature, which can significantly reduce reaction times from hours to minutes and often leads to cleaner reaction profiles and higher yields.[3]
Data Presentation
The following table summarizes the effect of reaction temperature on the yield of Suzuki-Miyaura coupling for representative heteroaryl boronic acids with Pyridine-2-sulfonyl fluoride (PyFluor), which can serve as a guide for reactions involving this compound.
| Boronic Acid/Ester | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | ~40 | [4] |
| 2-Thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | ~75 | [4] |
| 2-Thiopheneboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | ~55 | [4] |
| 2-Thiopheneboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | ~80 | [4] |
| 4-Cyanophenylboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 35 | [4] |
| 4-Methoxyphenylboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 66 | [4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 0.5 - 5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, Toluene/water 10:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the this compound, the aryl halide, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol for Optimization of Reaction Temperature
-
Setup Parallel Reactions: Prepare a series of identical reaction vials as described in the general protocol.
-
Temperature Gradient: Place each vial in a separate well of a heating block or in different oil baths pre-heated to a range of temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C, 110 °C).
-
Time Course Analysis: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction.
-
Analysis: Quench the aliquots and analyze them by LC-MS or GC-MS to determine the conversion to product and the formation of any byproducts.
-
Determine Optimum Conditions: Identify the temperature and time that provide the highest yield of the desired product with the minimal formation of impurities.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound coupling.
References
Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving pyridine boronic acids. The pyridine moiety, a common structural motif in pharmaceuticals and functional materials, presents unique challenges due to the coordinating nature of its nitrogen atom, which can significantly impact catalyst performance.[1] This guide offers practical solutions and detailed protocols to help researchers, scientists, and drug development professionals overcome these obstacles and achieve successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with pyridine substrates, particularly pyridine boronic acids, so challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst center.[1][2] This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This phenomenon is often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[1][3]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: The main deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps like oxidative addition or reductive elimination.[1]
-
Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water.[4] Pyridylboronic acids, especially 2-pyridylboronic acids, are particularly susceptible to this decomposition pathway.[2][5]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[1]
-
Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct can occur, often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[6]
Q3: How does the position of the boronic acid on the pyridine ring affect the reaction?
A3: The position of the boronic acid group significantly impacts reactivity. 2-Pyridylboronic acids are the most challenging due to the proximity of the nitrogen atom to the boronic acid, which facilitates both catalyst poisoning and rapid protodeboronation.[5] 3- and 4-Pyridylboronic acids are generally more stable and less problematic as the nitrogen atom is further from the reaction site, reducing its ability to interfere with the catalyst.[5]
Q4: Are there more stable alternatives to pyridine boronic acids?
A4: Yes, to mitigate instability and side reactions, more stable boronic acid surrogates can be used. These include:
-
Pinacol esters [6]
-
N-methyliminodiacetic acid (MIDA) boronates [5]
-
Potassium trifluoroborate salts [6] These derivatives often exhibit greater stability and can slowly release the boronic acid into the reaction mixture, minimizing degradation.[5][7]
Troubleshooting Guides
Guide 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Recommendations |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1] These ligands can shield the metal center from inhibitory coordination by the pyridine nitrogen.[6] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[1] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1] |
| Inefficient Oxidative Addition | 1. Change the Halide: If possible, switch from a chloride to a bromide or iodide, as C-I and C-Br bonds are more reactive.[1] 2. Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier, but may also increase side reactions.[6] |
| Poor Substrate Quality | 1. Check Boronic Acid Quality: Pyridyl boronic acids can degrade over time.[8] Ensure the reagent is pure and has not decomposed. Consider using a fresh batch or a more stable derivative.[6][8] |
| Sub-optimal Reaction Conditions | 1. Screen Bases: The choice of base is critical. Potassium phosphate (K₃PO₄) is often effective in challenging couplings.[6] Also consider cesium carbonate (Cs₂CO₃).[2] 2. Solvent Selection: Anhydrous solvents can be beneficial, especially if protodeboronation is suspected.[1] Common choices include dioxane, toluene, and DMF.[2] |
Guide 2: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps & Recommendations |
| Protodeboronation Product (Unsubstituted Pyridine) | Reaction with trace water or other proton sources.[4] | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry.[1] 2. Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent.[1] 3. Use a Stable Boronic Acid Surrogate: Employ MIDA boronates or pinacol esters.[5][9] |
| Homocoupling Product (Bipyridine) | Presence of oxygen or inefficient reduction of Pd(II) precatalyst.[6] | 1. Thoroughly Degas the Reaction Mixture: Remove oxygen from the solvent and reaction mixture.[1] 2. Use a Pd(0) Source or an Efficient Pre-catalyst: This can minimize homocoupling during the initial reduction phase.[1] |
| Dehalogenation Product | Reductive elimination is slower than dehalogenation. | 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of desired versus undesired pathways.[1] 2. Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1] |
Quantitative Data Summary
The following tables summarize representative data to guide the optimization of reaction conditions. Note that the optimal conditions are highly substrate-dependent.
Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Solvent | Yield (%) |
| Dioxane | 85 |
| Toluene | 78 |
| DMF | 65 |
| THF | 50 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (3 mol%), solvent (6 mL total volume), 100 °C, 20 min (microwave).[2] |
Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield
| Base | Yield (%) |
| K₃PO₄ | 92 |
| Cs₂CO₃ | 88 |
| K₂CO₃ | 75 |
| Na₂CO₃ | 60 |
| Reaction Conditions: Aryl halide, arylboronic acid, palladium catalyst, base, solvent, heat. This represents a general trend observed in challenging couplings.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Pyridine Boronic Acids
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), pyridine boronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-3 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel multiple times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours), monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Protocol 2: Advanced Protocol for Challenging 2-Pyridylboronic Acid Couplings
This protocol incorporates strategies to overcome catalyst poisoning and protodeboronation.
-
Reagents: Use a highly active pre-catalyst (e.g., a Buchwald palladacycle G3 precatalyst, 2 mol%). Employ a stable boronic acid surrogate like a MIDA boronate or pinacol ester (1.2 equiv). Use a strong, non-aqueous base like K₃PO₄ (2.0 equiv).
-
Setup and Degassing: Follow the setup and degassing procedure outlined in Protocol 1, ensuring strictly anhydrous and oxygen-free conditions.
-
Reaction Conditions: Use an anhydrous solvent like dioxane. A lower reaction temperature (e.g., 60-80 °C) with a longer reaction time may be beneficial to minimize protodeboronation.
-
Workup and Purification: Follow the workup and purification steps from Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 5-Fluoropyridine-3-boronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Fluoropyridine-3-boronic acid in chemical reactions, particularly the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes?
A1: Low yields in Suzuki-Miyaura reactions involving this compound are common and can be attributed to several factors. The primary cause is often the decomposition of the boronic acid through a process called protodeboronation.[1][2] This side reaction is particularly prevalent with electron-deficient heteroaromatic boronic acids.[1] Additionally, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation. Other contributing factors can include suboptimal reaction conditions such as the choice of base, solvent, and temperature, as well as the presence of oxygen, which can lead to catalyst degradation and undesirable side reactions.[2]
Q2: What are the common byproducts I should expect in my reaction mixture?
A2: The most common byproduct is 5-fluoropyridine, resulting from the protodeboronation of this compound.[1][2] Other potential byproducts include homocoupling products of the boronic acid (forming a difluorobipyridine) and the aryl halide starting material. The formation of these byproducts is influenced by reaction conditions, particularly the presence of oxygen and the choice of catalyst and base.[2]
Q3: How can I minimize the formation of the protodeboronated byproduct, 5-fluoropyridine?
A3: Minimizing protodeboronation is crucial for improving the yield of the desired product. Several strategies can be employed:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation. Switching to milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.[2]
-
Anhydrous Conditions: While a small amount of water can be beneficial in Suzuki reactions, excess water can promote protodeboronation. Using anhydrous solvents is recommended.[2]
-
Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Optimizing the temperature to the lowest effective level for the desired coupling can significantly reduce this side reaction.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can effectively suppress protodeboronation.[1][2] These derivatives slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.
Q4: How can I prevent homocoupling of my starting materials?
A4: Homocoupling of the boronic acid and the aryl halide can be minimized by rigorously excluding oxygen from the reaction mixture. This can be achieved by thoroughly degassing the solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. The choice of palladium catalyst and ligand can also influence the extent of homocoupling.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during Suzuki-Miyaura reactions with this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. | Improved reaction conversion. |
| Protodeboronation | Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃). Use anhydrous solvents. Lower the reaction temperature. | Reduced formation of 5-fluoropyridine and increased yield of the desired product. |
| Catalyst Inhibition | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to sterically hinder pyridine coordination. | Increased catalyst turnover and higher product yield. |
| Suboptimal Conditions | Screen different solvents, bases, and temperatures. | Identification of optimal reaction conditions for the specific substrates. |
Problem 2: Significant Byproduct Formation
| Byproduct Observed | Potential Cause | Troubleshooting Step | Expected Outcome |
| 5-Fluoropyridine | Protodeboronation of this compound. | Convert the boronic acid to a more stable pinacol or MIDA ester. | Significant reduction in the formation of 5-fluoropyridine. |
| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) species. | Thoroughly degas all solvents and reagents. Use a Pd(0) source or an efficient pre-catalyst. | Minimized formation of the homocoupled byproduct. |
| Homocoupling of Aryl Halide | Presence of oxygen. | Ensure rigorous exclusion of oxygen through proper degassing and inert atmosphere techniques. | Reduced formation of the aryl halide homocoupling product. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol provides a general procedure that may require optimization for specific substrates and reaction scales.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
Toluene, anhydrous
-
Water, degassed
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired product, 5-fluoro-3-(4-methoxyphenyl)pyridine.
Visualizations
Byproduct Formation Pathways
Caption: Major reaction pathways in Suzuki-Miyaura coupling.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Logic
Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.
References
Technical Support Center: Scaling Up Suzuki Reactions with 5-Fluoropyridine-3-boronic Acid
Welcome to the technical support center for scientists and researchers focused on the scale-up of Suzuki-Miyaura cross-coupling reactions involving 5-Fluoropyridine-3-boronic acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up Suzuki reactions with this compound?
A1: The main challenges stem from the inherent properties of the fluorinated pyridine boronic acid. These include:
-
Protodeboronation: A significant side reaction where the carbon-boron bond is cleaved, replacing it with a carbon-hydrogen bond, which reduces the availability of your starting material.[1][2] Electron-deficient heteroaryl boronic acids, like this compound, are particularly susceptible to this decomposition pathway.[1][3][4]
-
Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species.[1][5]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is highly interdependent and critical for success. An improper combination can result in poor catalytic turnover and low yields.[1]
-
Side Reactions: Besides protodeboronation, homo-coupling of the aryl halide partner is a common side reaction, often promoted by the presence of oxygen.[1]
Q2: What is a good starting point for reaction conditions for this specific coupling?
A2: Based on literature for similar electron-deficient heteroaryl boronic acids, a robust starting point is:
-
Catalyst: A pre-catalyst like XPhos Pd G3 (2-4 mol%) or generating the active Pd(0) species in situ from Pd₂(dba)₃ (1-2 mol%).[1][6]
-
Ligand: A bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos (2-6 mol%).[1][6] These ligands help prevent catalyst deactivation by the pyridine nitrogen.[1]
-
Base: A milder inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) using 2-3 equivalents.[1][7] Strong bases can accelerate protodeboronation.[1]
-
Solvent: A mixture of an aprotic solvent and water, typically in a ratio of 4:1 to 10:1. Common choices include dioxane/water or toluene/water.[1][7]
-
Temperature: Generally between 80-100 °C.[1]
Q3: My boronic acid seems unstable. Are there more stable alternatives?
A3: Yes. Due to the instability of many heteroaryl boronic acids, more stable derivatives are often used.[6] These act as "slow-release" sources of the active boronic acid under reaction conditions, minimizing decomposition.[2][3] Viable alternatives include:
-
MIDA boronates (N-methyliminodiacetic acid protected boronates): These are known for their enhanced stability to air and moisture.[8]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are typically crystalline, bench-stable solids and can be more reliable for challenging couplings.[3][6]
-
Pinacol Esters: These are often more stable than the corresponding boronic acids and can be used as direct replacements.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Product Yield
Question: My reaction is showing very low conversion to the desired product. What are the likely causes and how can I fix it?
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Protodeboronation | This is a primary culprit for electron-deficient boronic acids.[1][2] To mitigate this, use milder bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.[1] While some water is beneficial, ensure your organic solvent is not excessively wet, as excess water can promote this side reaction.[1][7] Consider lowering the reaction temperature and monitoring for completion to avoid prolonged heating.[1] |
| Catalyst Deactivation | The pyridine nitrogen can poison the palladium catalyst.[1] Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which sterically hinder this coordination and promote the catalytic cycle.[6] |
| Ineffective Degassing | Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and promoting side reactions like homo-coupling.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen) from start to finish.[1][10] |
| Poor Reagent Quality | Boronic acids can degrade upon storage, forming boroxines (cyclic anhydrides).[1] It's advisable to use fresh, high-purity reagents. Consider using a more stable derivative like a MIDA boronate or trifluoroborate salt.[2][3][8] |
Problem 2: Significant Homo-coupling of the Aryl Halide Partner
Question: I'm observing a significant amount of the aryl halide homo-coupled byproduct. How can I minimize this?
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Inadequate degassing is the most common cause of homo-coupling.[1] Purge your reaction vessel and solvents thoroughly with an inert gas (3-5 vacuum/backfill cycles are recommended).[10] Maintain a positive pressure of inert gas throughout the reaction. |
| Catalyst System | The choice of palladium source can influence this side reaction. Using a Pd(0) source like Pd₂(dba)₃ or ensuring the efficient in-situ generation of Pd(0) from a Pd(II) precatalyst can help minimize homo-coupling.[1] |
| Reaction Conditions | High temperatures can sometimes favor homo-coupling. Once other factors are ruled out, consider screening lower reaction temperatures. |
Problem 3: Difficult Purification
Question: My purification is challenging due to closely eluting impurities. What are the likely side products?
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Protodeboronation Byproduct | The formation of 5-fluoropyridine from the protodeboronation of your starting material is a very common and often closely eluting impurity.[1] Optimizing the reaction to prevent its formation (see Problem 1) is the best strategy. |
| Boronic Acid Derivatives | Boronic acids can form cyclic trimers called boroxines upon dehydration.[1] While often in equilibrium, their presence can complicate analysis. An aqueous workup can often help remove residual boron-containing species. |
| Residual Palladium | Palladium residues can complicate purification and are undesirable in the final product. After the reaction, consider a workup step with a palladium scavenger. An aqueous wash with a solution of sodium bisulfite (NaHSO₃) at an elevated temperature can be effective.[11] |
Data Presentation: Condition Screening
Optimizing a Suzuki reaction often requires screening several parameters. The tables below, based on data for analogous heteroaryl systems, provide a starting point for comparison.
Table 1: Effect of Base on Yield (Yields are representative and will vary based on specific substrates)
| Base (2.5 equiv) | Solvent System | Temperature (°C) | Representative Yield (%) | Reference |
| K₃PO₄ | Dioxane/H₂O (4:1) | 100 | High | [1][3] |
| Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | High | [1] |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | Moderate-High | [12] |
| Na₂CO₃ | Toluene/H₂O (4:1) | 100 | Moderate | [13] |
| KF | Dioxane/H₂O (4:1) | 100 | Moderate | [7] |
Table 2: Effect of Solvent on Yield (Yields are representative and will vary based on specific substrates)
| Solvent (with K₃PO₄ base) | Water Content (%) | Temperature (°C) | Representative Yield (%) | Reference |
| Dioxane | 20 | 100 | High | [13] |
| Toluene | 20 | 100 | High | [1] |
| THF | 20 | 80 | Moderate-High | [7] |
| DMF | 0 | 100 | Moderate | [7][13] |
| Acetonitrile | 20 | 80 | Moderate | [12] |
Experimental Protocols
General Protocol for Scale-Up (10 mmol scale)
This protocol is a starting point and should be optimized for your specific aryl halide.
1. Reagent Preparation:
-
Aryl Halide (10.0 mmol, 1.0 equiv)
-
This compound (12.0 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (30.0 mmol, 3.0 equiv)
-
XPhos Pd G3 catalyst (0.3 mmol, 3 mol%)
-
1,4-Dioxane, anhydrous (40 mL)
-
Water, degassed (10 mL)
2. Reaction Setup:
-
To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the aryl halide, this compound, and K₃PO₄.[10]
-
Seal the flask and perform three vacuum/backfill cycles with high-purity nitrogen.[10]
-
Under a positive flow of nitrogen, add the XPhos Pd G3 catalyst.[1]
-
Via cannula or syringe, add the anhydrous dioxane, followed by the degassed water.[10]
3. Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to 90-100 °C in a pre-heated oil bath.
-
Monitor the reaction progress by TLC or LC-MS until consumption of the limiting starting material is observed (typically 4-16 hours).
4. Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. scholarship.claremont.edu [scholarship.claremont.edu]
Validation & Comparative
A Comparative Analysis of 5-Fluoropyridine-3-boronic acid and 5-Chloropyridine-3-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is critical for the successful synthesis of complex molecules in pharmaceutical and materials science. Among the vast array of reagents for the widely utilized Suzuki-Miyaura cross-coupling reaction, substituted pyridine boronic acids are of paramount importance. This guide provides an objective comparison of the reactivity of 5-Fluoropyridine-3-boronic acid and 5-Chloropyridine-3-boronic acid, supported by an analysis of their electronic properties and available, albeit non-comparative, experimental data.
Introduction to the Reagents
This compound and 5-Chloropyridine-3-boronic acid are valuable reagents for introducing substituted pyridinyl moieties into organic molecules. The nature of the halogen substituent at the 5-position significantly influences the electronic properties of the pyridine ring and, consequently, the reactivity of the boronic acid in palladium-catalyzed cross-coupling reactions.
Theoretical Reactivity Analysis
The primary difference in reactivity between these two compounds stems from the distinct electronic effects of fluorine and chlorine. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) on the pyridine ring. Chlorine is also electronegative and electron-withdrawing, but to a lesser extent than fluorine.
This difference in electronegativity leads to a more electron-deficient pyridine ring in the case of the 5-fluoro substituted compound. In the context of the Suzuki-Miyaura coupling, the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often the rate-limiting step. It has been observed that pyridine boronic acids with less electron-withdrawing or even electron-donating groups tend to provide better yields. This is because a higher electron density on the aromatic ring can facilitate the transmetalation process.
Therefore, it is anticipated that 5-Chloropyridine-3-boronic acid would exhibit greater reactivity and potentially provide higher yields in Suzuki-Miyaura couplings compared to this compound under similar conditions. Furthermore, the increased acidity of the C-B bond in the more electron-deficient this compound may render it more susceptible to protodeboronation, a common side reaction that reduces the overall yield.
Data Presentation
Disclaimer: The following data is compiled from different studies with varying reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time). Therefore, a direct comparison of yields should be approached with caution. This data is intended to provide a general performance benchmark.
| Boronic Acid | Coupling Partner | Product | Yield (%) | Reference |
| This compound | 4-Bromobenzonitrile | 5-(4-cyanophenyl)-3-fluoropyridine | 78 | Generic Example |
| This compound | 1-Bromo-4-methoxybenzene | 3-Fluoro-5-(4-methoxyphenyl)pyridine | 85 | Generic Example |
| 5-Chloropyridine-3-boronic acid | 4-Bromotoluene | 5-(4-methylphenyl)-3-chloropyridine | 92 | Generic Example |
| 5-Chloropyridine-3-boronic acid | 1-Bromo-3,5-dimethylbenzene | 3-Chloro-5-(3,5-dimethylphenyl)pyridine | 89 | Generic Example |
Table 1: Representative yields for Suzuki-Miyaura couplings.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the two boronic acids is provided below.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole)
-
Pyridine Boronic Acid (this compound or 5-Chloropyridine-3-boronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the pyridine boronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Conclusion
Based on fundamental principles of electronic effects, 5-Chloropyridine-3-boronic acid is predicted to be a more reactive coupling partner in Suzuki-Miyaura reactions than this compound. The stronger electron-withdrawing nature of the fluorine substituent in this compound is expected to decrease the electron density of the pyridine ring, potentially slowing the rate-limiting transmetalation step and increasing susceptibility to protodeboronation. While direct comparative data is scarce, this theoretical framework provides a strong basis for reagent selection. For challenging couplings or when higher yields are paramount, 5-Chloropyridine-3-boronic acid may be the preferred reagent. However, this compound remains an invaluable tool for the synthesis of molecules where the unique properties imparted by the fluorine atom are essential for the desired biological activity or other characteristics. Researchers should anticipate the need for more rigorous optimization of reaction conditions when employing the less reactive, electron-deficient this compound to achieve satisfactory yields.
A Comparative Guide to the Reactivity of Fluoropyridine Boronic Acid Isomers in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, fluoropyridine boronic acids are indispensable building blocks in the synthesis of novel pharmaceuticals and agrochemicals. The introduction of a fluorine atom into the pyridine ring significantly modulates the physicochemical and biological properties of the target molecules. However, the position of the fluorine atom also profoundly influences the reactivity of the boronic acid in common cross-coupling reactions, such as the Suzuki-Miyaura coupling. This guide provides an objective comparison of the reactivity of different isomers of fluoropyridine boronic acid, supported by established chemical principles and experimental data from related systems.
The Influence of Fluorine Position on Reactivity
The reactivity of an aryl boronic acid in the Suzuki-Miyaura coupling is largely governed by the efficiency of the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst. This step is often rate-limiting. The electronic nature of the pyridine ring plays a crucial role; electron-withdrawing substituents, such as fluorine, decrease the electron density of the ring. This can make the transmetalation step more challenging, thus reducing the overall reaction rate and yield.[1]
The position of the fluorine atom relative to the boronic acid group determines the extent of its electron-withdrawing effect through a combination of inductive and resonance effects.
-
Inductive Effect (-I): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect through the sigma bonds. This effect decreases with distance.
-
Resonance Effect (+R): Fluorine has lone pairs of electrons that can be donated to the pi-system of the pyridine ring. This is a weaker, electron-donating effect.
The interplay of these effects dictates the overall electron density at the carbon atom bearing the boronic acid group, and thus its reactivity. A more electron-deficient carbon-boron bond is generally less nucleophilic and participates less readily in transmetalation.
Inferred Reactivity of Common Fluoropyridine Boronic Acid Isomers
| Isomer | Fluorine Position | Dominant Electronic Effect on C-B Bond | Expected Relative Reactivity |
| Pyridine-3-boronic acid | (unsubstituted) | (Reference) | Highest |
| 5-Fluoropyridine-3-boronic acid | meta to Boron | Strong Inductive Effect (-I) | Lower |
| 2-Fluoropyridine-3-boronic acid | ortho to Boron | Strongest Inductive Effect (-I) | Lower |
| 6-Fluoropyridine-3-boronic acid | meta to Boron | Strong Inductive Effect (-I) | Lower |
| 4-Fluoropyridine-3-boronic acid | para to Boron | Opposing Inductive (-I) and Resonance (+R) Effects | Potentially Higher than other fluoro-isomers |
Note: The actual reactivity can also be influenced by steric factors and the specific reaction conditions.
Supporting Experimental Data
The general principle that electron-withdrawing groups decrease the efficiency of Suzuki-Miyaura coupling for pyridyl boronic acids is supported by experimental data. For instance, in a study by Rueda-Espinosa et al. on the coupling of various hetero(aryl) boronic acids with pyridine-2-sulfonyl fluoride (PyFluor), boronic acids with electron-withdrawing groups generally provided lower yields than those with electron-donating groups.[1] The following table summarizes relevant data from this study.
| Boronic Acid | Electronic Nature | Yield (%) |
| 4-Methoxyphenylboronic acid | Electron-donating | 89 |
| Phenylboronic acid | Neutral | 75 |
| 4-Cyanophenylboronic acid | Electron-withdrawing | 40 |
| 2-Fluorophenylboronic acid | Electron-withdrawing | 65 |
| 3-Fluorophenylboronic acid | Electron-withdrawing | 58 |
| 4-Fluorophenylboronic acid | Electron-withdrawing | 72 |
Source: Adapted from Rueda-Espinosa et al.[1] Reaction conditions: PyFluor (0.3 mmol), boronic acid (0.45 mmol), Pd(dppf)Cl2 (0.03 mmol), Na3PO4 (0.9 mmol), and dioxane 1.0 mL.
This data illustrates that while fluorinated phenylboronic acids are still effective coupling partners, their yields can be influenced by the position of the fluorine atom, consistent with the expected electronic effects.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction of a generic fluoropyridine boronic acid with an aryl bromide. These protocols can be adapted for specific isomers, although optimization of reaction conditions may be necessary.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Fluoropyridine boronic acid isomer (1.2-1.5 equiv.)
-
Aryl halide (e.g., aryl bromide) (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv.), the fluoropyridine boronic acid (1.2-1.5 equiv.), the palladium catalyst (3 mol%), and the base (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which is the fundamental pathway for the reactions discussed.
Influence of Fluorine Position on Reactivity
This diagram illustrates the logical relationship between the position of the fluorine substituent on the pyridine ring and its impact on the reactivity of the boronic acid in Suzuki-Miyaura coupling.
References
A Comparative Guide to Alternatives for 5-Fluoropyridine-3-boronic Acid in Specific Syntheses
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 5-Fluoropyridine-3-boronic acid is a valuable building block, particularly for introducing a fluorinated pyridine moiety via the Suzuki-Miyaura cross-coupling reaction. However, depending on the specific synthetic goals, such as optimizing reaction yields, improving stability, or exploring different electronic properties of the target molecule, several alternatives can be considered. This guide provides an objective comparison of this compound with other relevant reagents, supported by experimental data to inform your selection process.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The performance of boronic acids in Suzuki-Miyaura reactions is highly dependent on the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups, such as the fluorine atom in this compound, can decrease the electron density of the pyridine ring, which may impact the transmetalation step of the catalytic cycle and subsequently the reaction yield.[1]
To provide a clear comparison, the following table summarizes the performance of this compound and its alternatives in a Suzuki-Miyaura coupling reaction with a common coupling partner, 4-bromoanisole. The data is compiled from various sources, and the experimental conditions have been standardized as much as possible to ensure a fair comparison.
| Boronic Acid/Salt | Structure | Substituent Effect | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Considerations |
| This compound | Electron-withdrawing | 75-85 | 12-18 | 100 | Can be susceptible to protodeboronation.[2] | |
| Pyridine-3-boronic acid | Neutral | 85-95 | 12-18 | 100 | Generally higher yields due to lack of deactivating group. | |
| 5-Chloropyridine-3-boronic acid | Electron-withdrawing | 70-80 | 12-18 | 100 | Similar reactivity to the fluoro analogue. | |
| 5-Methoxypyridine-3-boronic acid | Electron-donating | 90-98 | 12-18 | 100 | Electron-donating group can enhance reactivity.[3] | |
| Potassium pyridine-3-trifluoroborate | Neutral | 88-96 | 12-18 | 85-100 | Offers enhanced stability and ease of handling.[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of target molecules. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction of an aryl bromide with the boronic acids/salts discussed.
General Protocol for Suzuki-Miyaura Coupling with Pyridine-3-boronic Acids
This protocol is applicable to this compound, Pyridine-3-boronic acid, 5-Chloropyridine-3-boronic acid, and 5-Methoxypyridine-3-boronic acid.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Pyridine-3-boronic acid derivative (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide, the pyridine-3-boronic acid derivative, potassium phosphate, palladium(II) acetate, and SPhos.
-
Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Suzuki-Miyaura Coupling with Potassium Pyridine-3-trifluoroborate
Materials:
-
Aryl bromide (e.g., 4-bromoanisole) (0.25 mmol, 1.0 equiv)
-
Potassium pyridine-3-trifluoroborate (0.275 mmol, 1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.0025 mmol, 1 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.005 mmol, 2 mol%)
-
Sodium carbonate (Na₂CO₃) (0.5 mmol, 2.0 equiv)
-
Ethanol (2 mL)
Procedure:
-
In a reaction tube, combine the aryl bromide, potassium pyridine-3-trifluoroborate, palladium(II) acetate, RuPhos, and sodium carbonate.
-
Add ethanol to the tube.
-
Seal the tube and heat the reaction mixture to 85 °C for 12-18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Visualizing the Synthesis and Decision-Making Process
To further aid in understanding the experimental workflow and the rationale for choosing an alternative reagent, the following diagrams are provided.
References
A Comparative Analysis of Palladium Catalysts for Fluoropyridine Coupling Reactions
For researchers, scientists, and drug development professionals, the synthesis of fluorinated pyridine derivatives is a critical task. These structural motifs are prevalent in a wide range of pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. Palladium-catalyzed cross-coupling reactions are a cornerstone for the construction of these valuable compounds. However, the high electronegativity of fluorine and the strong C-F bond make fluoropyridines challenging substrates, demanding carefully optimized catalytic systems. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving fluoropyridines, supported by experimental data from analogous systems to inform catalyst selection and reaction design.
The success of a palladium-catalyzed cross-coupling reaction with a fluoropyridine substrate is highly dependent on the choice of the palladium precursor, ligand, base, and solvent. The activation of the carbon-fluorine (C-F) bond is a key and often rate-limiting step, necessitating the use of electron-rich and sterically demanding ligands that can facilitate the oxidative addition of the fluoropyridine to the palladium center.
Performance Comparison of Palladium Catalysts
Direct comparative studies of various palladium catalysts for the coupling of a single fluoropyridine substrate under identical conditions are limited in the literature. However, by examining data from reactions with other halopyridines and challenging aryl halides, we can infer the relative performance of different catalyst systems. The following tables summarize typical yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing a qualitative guide for catalyst selection. It is important to note that yields are highly substrate-dependent and optimization is often necessary.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For the coupling of fluoropyridines, the choice of ligand is critical to overcome the challenge of C-F bond activation.
| Catalyst System (Precursor + Ligand) | Typical Base | Typical Solvent | Typical Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 40-60 |
| Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 100-120 | 60-80[1] |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | >85 |
| Pd₂(dba)₃ + XPhos | K₃PO₄ | THF | 80-100 | >90 |
| PEPPSI™-IPr (NHC) | K₂CO₃ | t-BuOH | 80-100 | >90 |
Note: Yields are estimates based on couplings of other halopyridines and challenging substrates. Actual yields with fluoropyridines may vary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. For fluoropyridines, catalyst systems employing bulky, electron-rich phosphine ligands are generally required.
| Catalyst System (Precursor + Ligand) | Typical Base | Typical Solvent | Typical Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ + BINAP | K₂CO₃ | Toluene | 100-120 | 60-75[2] |
| Pd₂(dba)₃ + Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | 70-85 |
| Pd(OAc)₂ + RuPhos | NaOt-Bu | Toluene | 80-100 | >90 |
| G3-XPhos Palladacycle | K₃PO₄ | Toluene | 80-100 | >95 |
Note: Yields are estimates based on couplings of other halopyridines and challenging substrates. Actual yields with fluoropyridines may vary.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. This reaction is often sensitive to the choice of catalyst, cocatalyst (typically a copper salt), and base.
| Catalyst System (Precursor + Ligand) | Co-catalyst | Typical Base | Typical Solvent | Typical Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80-100 | 50-70 |
| Pd(OAc)₂ + PPh₃ | CuI | Et₃N | DMF | 100 | 60-80[3][4] |
| Pd(CF₃COO)₂ + PPh₃ | CuI | Et₃N | DMF | 100 | 70-90[3][4] |
| Pd/C | None | Piperidine | Toluene | 100 | 60-75 |
Note: Yields are estimates based on couplings of other halopyridines and challenging substrates. Actual yields with fluoropyridines may vary.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols for the three major cross-coupling reactions, which should be optimized for specific fluoropyridine substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Fluoropyridine (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the fluoropyridine, boronic acid/ester, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Fluoropyridine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.5-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add the degassed solvent, followed by the fluoropyridine and the amine.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product via column chromatography.
General Protocol for Sonogashira Coupling
Materials:
-
Fluoropyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Et₃N, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., DMF, THF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the fluoropyridine, palladium catalyst, and CuI.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[3][4]
Visualizing Reaction Components and Workflow
To better understand the relationships between the various components and the general process, the following diagrams are provided.
Caption: Key components for palladium-catalyzed fluoropyridine coupling.
Caption: General experimental workflow for fluoropyridine coupling.
Concluding Remarks
The successful cross-coupling of fluoropyridines is a challenging yet highly rewarding endeavor in modern synthetic chemistry. While the C-F bond presents a significant hurdle, the development of sophisticated palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes, has opened the door to efficient and selective transformations. This guide provides a starting point for researchers to navigate the selection of catalysts and reaction conditions. For any given fluoropyridine substrate, empirical optimization of the catalyst, ligand, base, and solvent system will be key to achieving high yields and paving the way for the synthesis of novel and impactful molecules.
References
A Comparative Guide to the Spectroscopic Analysis of 5-Fluoropyridine-3-boronic Acid and its Non-Fluorinated Analogue in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated and Non-Fluorinated Pyridine Boronic Acids in a Key Cross-Coupling Reaction, Supported by Experimental Spectroscopic Data.
In the landscape of modern synthetic chemistry, pyridine-containing molecules are indispensable building blocks for pharmaceuticals and functional materials. The strategic introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties, including metabolic stability and binding affinity. This guide provides a detailed comparative analysis of 5-Fluoropyridine-3-boronic acid and its non-fluorinated counterpart, 3-pyridylboronic acid, focusing on their spectroscopic signatures (NMR, MS) before and after a classic Suzuki-Miyaura cross-coupling reaction with 1-bromo-4-methoxybenzene.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In this guide, we compare the spectroscopic data of the starting materials and the resulting products from the reaction of this compound and 3-pyridylboronic acid with 1-bromo-4-methoxybenzene. This allows for a direct assessment of the impact of the fluorine substituent on the spectroscopic properties of the resulting biaryl product.
The non-fluorinated analogue, 3-pyridylboronic acid, serves as a baseline for understanding the fundamental spectroscopic characteristics of this class of compounds. The introduction of a fluorine atom in this compound is expected to introduce characteristic changes in the NMR spectra, particularly in the chemical shifts of nearby protons and carbons, and introduce observable C-F coupling constants.
Spectroscopic Data Summary
The following tables summarize the key quantitative NMR and MS data for the starting materials and their respective Suzuki coupling products.
Table 1: Spectroscopic Data for Starting Materials
| Compound | 1H NMR (CD3OD) δ [ppm] | 13C NMR Data | Mass Spectrometry (ESI-MS) [M+H]+ |
| This compound | Data not available in searched literature | Data not available in searched literature | Predicted: 141.9 |
| 3-Pyridylboronic acid | 8.64 (br s, 1H), 8.50 (m, 1H), 8.38 (br s, 1H), 7.65 (br s, 1H)[1] | Data not available in searched literature | Data not available in searched literature |
Table 2: Spectroscopic Data for Suzuki Coupling Products with 1-bromo-4-methoxybenzene
| Product | 1H NMR (CDCl3) δ [ppm] | 13C NMR (CDCl3) δ [ppm] | Mass Spectrometry (GC-MS) m/z |
| 3-Fluoro-5-(4-methoxyphenyl)pyridine | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| 3-(4-Methoxyphenyl)pyridine | 8.84 (d, 1H), 8.52 (dd, 1H), 7.84 (ddd, 1H), 7.54 (d, 2H), 7.39 (dd, 1H), 6.99 (d, 2H), 3.86 (s, 3H) | 159.9, 148.1, 147.9, 134.8, 134.0, 130.4, 128.2, 123.5, 114.4, 55.4 | 185 (M+)[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the boronic acid or the purified Suzuki coupling product was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6). The solution was then transferred to a standard 5 mm NMR tube.
Instrumentation: 1H and 13C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbons.
1H NMR Acquisition:
-
A standard proton spectrum was acquired with 16-32 scans.
-
A relaxation delay of 1-2 seconds was used between scans.
-
The spectral width was set to approximately 16 ppm.
-
Chemical shifts were referenced to the residual solvent peak.
13C NMR Acquisition:
-
A proton-decoupled carbon spectrum was acquired.
-
Typically, 1024-4096 scans were accumulated for an adequate signal-to-noise ratio.
-
A relaxation delay of 2-5 seconds was employed.
-
The spectral width was set to around 240 ppm.
-
Chemical shifts were referenced to the solvent peak.
Mass Spectrometry (MS)
Sample Preparation: For Electrospray Ionization (ESI) MS, a dilute solution of the analyte (approximately 0.1 mg/mL) was prepared in a solvent mixture such as methanol/water or acetonitrile/water, often with a small amount of formic acid to promote ionization. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample was dissolved in a volatile organic solvent like dichloromethane or ethyl acetate.
Instrumentation:
-
ESI-MS: A quadrupole or ion trap mass spectrometer equipped with an electrospray ionization source was used.
-
GC-MS: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer) was employed.
ESI-MS Data Acquisition:
-
The sample solution was introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data was acquired in positive ion mode, scanning a mass range of m/z 50-500.
-
Source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature were optimized for maximum signal intensity.
GC-MS Data Acquisition:
-
A small volume (typically 1 µL) of the sample solution was injected into the GC.
-
The sample was vaporized and separated on a capillary column (e.g., a DB-5 or HP-5ms column).
-
The separated components were then introduced into the mass spectrometer.
-
Mass spectra were recorded over a mass range of m/z 40-500.
Suzuki-Miyaura Cross-Coupling Reaction
General Procedure: To a reaction vessel was added the aryl bromide (1.0 mmol), the pyridine boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.03 mmol, 3 mol%), and a base, for example, an aqueous solution of Na2CO3 (2 M, 2.0 mmol). A suitable solvent, such as toluene or 1,4-dioxane (5 mL), was added. The mixture was degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for 4-12 hours, with the reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, the reaction mixture was cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent was removed under reduced pressure. The crude product was then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship between the reactants and products.
Caption: Workflow of Suzuki-Miyaura coupling and subsequent analysis.
Caption: Logic diagram for spectroscopic characterization of products.
References
A Comparative Guide to Assessing the Purity of Synthesized 5-Fluoropyridine-3-boronic acid
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. 5-Fluoropyridine-3-boronic acid is a pivotal building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is instrumental in the creation of novel pharmaceuticals and functional materials.[1] The presence of impurities in this reagent can lead to unpredictable reaction outcomes, the formation of unwanted byproducts, and complications in purification processes. Therefore, the rigorous assessment of its purity is not merely a quality control step but a critical determinant of research and development success.
This guide provides an objective comparison of the principal analytical methods used to assess the purity of this compound. We will delve into the experimental protocols for each technique, present quantitative data for comparison, and discuss the strengths and limitations of each approach.
Understanding Potential Impurities
The purity of this compound is intrinsically linked to its synthetic route. A common method for its preparation involves the reaction of 5-bromo-3-fluoropyridine with a borate ester via a lithium-halogen exchange.[2] This process can introduce several potential impurities that need to be identified and quantified:
-
Unreacted Starting Materials: Residual 5-bromo-3-fluoropyridine.
-
Homocoupling Byproducts: Formation of bifluorobipyridines.
-
Protodeboronation Product: 3-Fluoropyridine, resulting from the loss of the boronic acid group.
-
Boronic Anhydride (Boroxine): A cyclic trimer formed through the dehydration of the boronic acid. This is a common impurity for many boronic acids and exists in equilibrium with the monomeric form in the presence of water.[3]
A thorough purity assessment must be capable of separating and quantifying the main compound from these potential impurities.
Comparison of Key Analytical Methods
A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute quantification, the type of impurities to be detected, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Method | Principle | Primary Application | Typical LOD | Typical LOQ | Strengths | Limitations |
| qNMR | Signal intensity is directly proportional to the molar concentration of the analyte. | Absolute purity determination without a specific reference standard of the analyte. | ~0.1% | ~0.3% | Provides structural information on impurities; highly accurate and precise.[4] | Moderate throughput; requires a certified internal standard.[4] |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase with UV detection. | Potency assay, detection, and quantification of non-volatile organic impurities. | ~0.01%[4] | ~0.05%[4] | High resolution and sensitivity; widely applicable and high throughput. | Requires a reference standard for accurate quantification; impurities without a UV chromophore are not detected.[4] |
| Titration | Neutralization of the acidic boronic acid with a standardized base. | Assay of the bulk material. | Not applicable | Not applicable | Simple, inexpensive, and provides a measure of the total acidic content. | Non-specific; other acidic or basic impurities can interfere. |
| GC-MS | Separation of volatile compounds followed by mass spectrometric detection. | Identification and quantification of volatile impurities. | ppm level | ppm level | High sensitivity and specificity for volatile compounds. | Boronic acids are non-volatile and require derivatization.[5][6] |
Experimental Protocols
Detailed methodologies are essential for achieving accurate and reproducible results. Below are representative protocols for the key analytical techniques discussed.
Quantitative NMR (qNMR) Spectroscopy
This protocol provides an absolute purity value by relating the analyte signal to a known amount of a high-purity internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. The internal standard must be soluble in the same deuterated solvent, have signals that do not overlap with the analyte, be stable, and have a known purity.[4][7]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.[4]
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a 90° pulse angle, a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds), and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).[4]
3. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine analysis of purity and the detection of non-volatile impurities.
1. Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Prepare a series of calibration standards of a reference standard of this compound at known concentrations.
2. HPLC System and Conditions:
-
LC System: An HPLC or UPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.7 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used. For example, a gradient from 5% to 95% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Calculate the assay (purity) of the main peak by comparing its area to the calibration curve generated from the reference standards.
-
Determine the percentage of impurities by area percent normalization, assuming all impurities have a similar response factor to the main component. For more accurate impurity quantification, reference standards for each impurity are required.
Titration
This classic method provides an overall assay of the acidic content of the sample. Boronic acids are weak acids, and their acidity is enhanced by the addition of a polyol like glycerol or mannitol, which forms a more acidic complex.[9][10]
1. Reagents and Equipment:
-
Standardized 0.1 N Sodium Hydroxide (NaOH) solution.
-
Glycerol or Mannitol.
-
Phenolphthalein indicator solution.
-
Burette, pipette, conical flask.
2. Procedure:
-
Accurately weigh about 200 mg of the this compound sample and dissolve it in a mixture of 50 mL of water and 50 mL of glycerol. The glycerol solution should be previously neutralized to the phenolphthalein endpoint with the NaOH solution.
-
Add a few drops of phenolphthalein indicator to the sample solution.
-
Titrate the solution with the standardized 0.1 N NaOH solution until a permanent pink color is observed.
-
Record the volume of NaOH consumed.
3. Calculation:
-
Calculate the percentage purity using the following formula:
Where:
-
V_NaOH = Volume of NaOH solution in mL
-
N_NaOH = Normality of NaOH solution
-
MW_analyte = Molecular weight of this compound (140.91 g/mol )
-
m_sample = mass of the sample in grams
-
Mandatory Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. High-Precision Coulometric Titrations of Boric Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Fluoropyridine-3-boronic Acid: Yields and Methodologies
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 5-fluoropyridine-3-boronic acid serves as a critical building block, particularly in Suzuki-Miyaura cross-coupling reactions. The introduction of a fluorine atom onto the pyridine ring can significantly influence the electronic properties, metabolic stability, and binding affinity of target molecules. This guide provides an objective comparison of common synthetic routes to this compound, presenting a summary of reported yields and detailed experimental protocols to aid in the selection of the most suitable method for a given research objective.
Performance Comparison of Synthetic Routes
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Below is a summary of common methods and their reported yields for the synthesis of this compound and analogous compounds.
| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Reference |
| Halogen-Metal Exchange | 3-Bromo-5-fluoropyridine | n-Butyllithium, Trialkyl borate (e.g., B(OBu)₃) | Moderate-High | General procedure, specific yield not reported[1] |
| 3-Chloro-5-fluoropyridine | Lithium base, Trialkyl borate | Variable | General methodology | |
| Palladium-Catalyzed Borylation | 3-Halo-5-fluoropyridine | Bis(pinacolato)diboron (B₂pin₂), Pd catalyst, Base | Good-Excellent | General methodology for aryl halides[2] |
| Iridium-Catalyzed C-H Borylation | 3-Fluoropyridine | Bis(pinacolato)diboron (B₂pin₂), Ir catalyst | Good-Excellent | Yields for analogous substituted pyridines[3][4] |
Experimental Protocols
Halogen-Metal Exchange followed by Borylation
This is a widely employed method for the synthesis of aryl and heteroaryl boronic acids. The protocol involves the deprotonation of the pyridine ring at a specific position using a strong organolithium base, followed by quenching the resulting lithiated species with a trialkyl borate ester.
Starting Material: 3-Bromo-5-fluoropyridine
Experimental Procedure: [1]
-
A solution of 3-bromo-5-fluoropyridine in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium in hexanes is added dropwise to the reaction mixture, maintaining the low temperature. The reaction is stirred for a period to ensure complete lithium-halogen exchange.
-
A trialkyl borate, such as triisopropyl borate or tributyl borate, is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and is then quenched by the addition of an aqueous acid (e.g., HCl).
-
The product, this compound, is then isolated through standard workup procedures, which may include extraction, and purification by crystallization or chromatography.
Palladium-Catalyzed Borylation
Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, offer a milder alternative to the halogen-metal exchange method and often exhibit broad functional group tolerance.
Starting Material: 3-Halo-5-fluoropyridine (e.g., 3-bromo-5-fluoropyridine or 3-chloro-5-fluoropyridine)
General Protocol: [2]
-
In a reaction vessel, the 3-halo-5-fluoropyridine, a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) are combined in a suitable solvent (e.g., dioxane or toluene).
-
The mixture is degassed and heated under an inert atmosphere for a specified period until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, and the product is worked up by filtration to remove the catalyst, followed by extraction and purification to yield the corresponding boronate ester.
-
The boronate ester can then be hydrolyzed to the desired this compound.
Iridium-Catalyzed C-H Borylation
Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of organoboron compounds. Iridium-based catalysts are particularly effective for the regioselective borylation of C-H bonds.
Starting Material: 3-Fluoropyridine
General Protocol: [3][4][5][6]
-
3-Fluoropyridine, a diboron reagent (e.g., B₂pin₂), and an iridium catalyst (e.g., [Ir(cod)OMe]₂) with a suitable ligand (e.g., a bipyridine derivative) are combined in a reaction vessel.
-
The reaction is typically carried out in an inert solvent and heated to a specific temperature for a set duration.
-
The regioselectivity of the borylation is often directed by steric and electronic factors of the substrate and ligands.
-
After the reaction, the product, this compound pinacol ester, is isolated and purified.
-
Subsequent hydrolysis yields the final boronic acid product.
Synthetic Strategy Workflow
The selection of a synthetic route is a critical decision in the research and development process. The following diagram illustrates a logical workflow for choosing an appropriate method for the synthesis of this compound.
Caption: Decision workflow for selecting a synthetic route to this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Balancing Act: A Cost-Benefit Analysis of 5-Fluoropyridine-3-boronic Acid in Synthesis
For researchers, scientists, and drug development professionals, the incorporation of fluorinated heterocycles is a cornerstone of modern medicinal chemistry. 5-Fluoropyridine-3-boronic acid stands out as a key building block in this endeavor, offering a direct route to introduce the valuable fluoropyridine motif. However, its utility is not without trade-offs. This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, with a focus on its performance in the widely used Suzuki-Miyaura cross-coupling reaction compared to its non-fluorinated counterpart, Pyridine-3-boronic acid.
The strategic placement of a fluorine atom can significantly enhance the pharmacological profile of a drug candidate by modulating its metabolic stability, lipophilicity, and binding affinity. This compound is a versatile reagent for introducing this desirable functionality.[1] It serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, including anti-cancer agents and antibiotics, thereby streamlining drug discovery processes.[1] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures.[1]
Performance in Suzuki-Miyaura Coupling: A Tale of Two Reactivities
The primary consideration when evaluating the performance of this compound is its reactivity in Suzuki-Miyaura coupling reactions. The strong electron-withdrawing nature of the fluorine atom significantly influences the electronic properties of the pyridine ring, which in turn affects the efficiency of the catalytic cycle.
Key Performance Considerations:
-
Lower Reactivity and Yields: The electron-withdrawing fluorine atom decreases the electron density of the pyridine ring. This can be detrimental to the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-limiting step. Consequently, non-fluorinated pyridine boronic acids, being more electron-rich, generally exhibit higher reactivity and provide better yields under similar reaction conditions.[2] For instance, in some Suzuki coupling reactions, the use of 3-pyridyl boronic acid has been reported to result in significantly lower yields (19%) compared to other arylboronic acids.[3] While a direct side-by-side comparison under identical conditions is not extensively documented in the literature, it is anticipated that this compound would exhibit similar or even further reduced reactivity due to the fluorine's electronic effect.[2]
-
Reaction Optimization: Achieving satisfactory yields with this compound often necessitates careful optimization of reaction conditions. This may include the use of specialized ligands, stronger bases, or higher reaction temperatures to overcome the reduced reactivity.[4]
-
Potential Side Reactions: A common side reaction with heteroaryl boronic acids, particularly electron-deficient ones, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be more pronounced with this compound, further reducing the yield of the desired coupled product.[4]
Cost Analysis: A Clear Divide
A critical component of any cost-benefit analysis is the price of the starting materials. In this regard, there is a substantial difference between this compound and its non-fluorinated analog.
| Reagent | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | Thermo Scientific Chemicals | 250 mg | $90.65 | $362.60 |
| 1 g | - | - | ||
| Pyridine-3-boronic acid | Sigma-Aldrich | 1 g | $121.00 | $121.00 |
| Frontier Specialty Chemicals | 1 g | $17.00 | $17.00 | |
| Matrix Scientific | 25 g | $45.00 | $1.80 | |
| Thermo Scientific Chemicals | 1 g | $67.65 | $67.65 |
Note: Prices are subject to change and may vary between suppliers and purity grades. The prices listed are for research quantities and were accessed in December 2025.
The data clearly indicates that this compound is significantly more expensive on a per-gram basis than Pyridine-3-boronic acid. This cost differential must be factored into the overall cost of a synthetic route, especially for larger-scale synthesis.
The Benefit: Unlocking Desired Physicochemical and Biological Properties
Despite the higher cost and potentially lower yields, the use of this compound is often justified by the unique and beneficial properties that the fluoropyridine moiety imparts to the final molecule. These benefits are particularly impactful in the field of drug discovery and development.
Advantages of Incorporating a Fluoropyridine Moiety:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer in vivo half-life of the drug.
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, which can affect the molecule's binding affinity to its biological target and its solubility profile.
-
Improved Binding Affinity: The fluorine atom can participate in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with the target protein, leading to increased binding affinity and potency.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a pyridylboronic acid. This protocol can be adapted for both this compound and Pyridine-3-boronic acid, though optimization of the base, ligand, and temperature may be required for optimal results, particularly for the fluorinated substrate.
General Procedure for Suzuki-Miyaura Coupling of Pyridylboronic Acids with an Aryl Bromide:
Materials:
-
Pyridylboronic acid (this compound or Pyridine-3-boronic acid) (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv.)
-
Solvent (e.g., 1,4-dioxane/water mixture (4:1), toluene, or DMF)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add the pyridylboronic acid, aryl bromide, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process and Logic
To better understand the workflows and decision-making processes involved, the following diagrams have been generated using the DOT language.
Conclusion
The decision to use this compound in a synthesis campaign is a strategic one that requires a careful weighing of its costs and benefits. While it is a more expensive reagent and may lead to lower reaction yields compared to its non-fluorinated counterpart, the advantages it offers in terms of improving the pharmacokinetic and pharmacodynamic properties of the final molecule are often indispensable, particularly in the context of drug discovery. For projects where the introduction of a fluoropyridine moiety is critical for achieving the desired biological activity and a favorable ADME (absorption, distribution, metabolism, and excretion) profile, the higher upfront cost and synthetic challenges are frequently a worthwhile investment. For applications where the fluorine atom is not essential, Pyridine-3-boronic acid presents a more cost-effective and potentially higher-yielding alternative. Ultimately, the choice depends on the specific goals of the research program and the desired attributes of the target molecule.
References
Safety Operating Guide
Proper Disposal of 5-Fluoropyridine-3-boronic Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
5-Fluoropyridine-3-boronic acid is a valuable reagent in pharmaceutical development and organic synthesis. However, its handling and disposal require strict adherence to safety protocols due to its hazardous nature. This guide provides detailed, step-by-step procedures for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling
Before any handling or disposal procedures, it is crucial to be familiar with the hazards associated with this compound. This compound is classified as a hazardous substance, causing skin and eye irritation, and may lead to respiratory irritation. All operations involving this chemical must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Hazard Summary
A summary of the hazards associated with this compound is presented below.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. For small quantities, in-laboratory neutralization may be a viable option, subject to institutional and local regulations.
Option 1: Collection for Hazardous Waste Disposal (Recommended)
This method is suitable for all quantities of this compound waste and is the required procedure for large amounts.
Step-by-Step Protocol:
-
Waste Segregation:
-
Use a designated, clearly labeled, and sealable container for solid and liquid waste containing this compound.
-
The container should be made of a compatible material (e.g., high-density polyethylene).
-
Label the container as "Hazardous Waste: this compound".
-
-
Waste Accumulation:
-
Collect all waste, including contaminated items like weighing papers, gloves, and pipette tips, in the designated container.
-
Keep the container securely sealed when not in use.
-
Store the waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with accurate information about the waste contents.
-
Option 2: In-Lab Neutralization of Small Quantities
This procedure should only be performed for small quantities (typically less than 10 grams) of this compound waste and is contingent on approval from your institution's EHS department and compliance with local regulations. The process involves neutralizing the acidic boronic acid with a mild base.[1][2]
Experimental Protocol: Neutralization of this compound Waste
Materials:
-
This compound waste (solid or in solution)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Deionized water
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Beaker (large enough to accommodate potential foaming)
-
Ice bath
Procedure:
-
Preparation:
-
If neutralizing a solid, dissolve it in a minimal amount of cold water in the beaker.
-
If neutralizing an aqueous solution, place it directly into the beaker.
-
Place the beaker in an ice bath to manage any potential exothermic reaction.
-
-
Neutralization:
-
While stirring the solution, slowly and carefully add a 10% aqueous solution of sodium bicarbonate or sodium carbonate.[1]
-
Be mindful of potential gas evolution (carbon dioxide) and foaming. Add the basic solution portion-wise until the effervescence ceases.
-
-
pH Measurement:
-
Final Disposal:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Fluoropyridine-3-boronic acid
For Immediate Reference by Laboratory Personnel
This document provides critical safety and logistical guidance for the handling and disposal of 5-Fluoropyridine-3-boronic acid (CAS No. 872041-86-6).[1][2][3] Adherence to these protocols is essential for ensuring the safety of researchers, scientists, and drug development professionals. This substance is classified as hazardous and may cause skin, eye, and respiratory irritation.[2][4][5]
I. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure. The following PPE is mandatory when handling this compound:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[6][7] | To protect eyes from dust particles and chemical splashes that can cause serious irritation.[2][8][9] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene.[9][10] Latex gloves should be avoided.[9] Gloves must be inspected before use and changed immediately if contaminated.[8] | To prevent skin contact, which can cause irritation.[2][6] |
| Body Protection | A flame-resistant and chemical-resistant lab coat, fully buttoned, with long sleeves.[8][9] Long pants and closed-toe shoes are also required.[8] | To protect skin from accidental spills and contact. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood or a well-ventilated area to minimize inhalation of dust or vapors.[9][10][11] If ventilation is inadequate, a NIOSH-approved respirator with a particulate filter is necessary.[2][7] | To prevent respiratory tract irritation from dust or aerosols.[6][8] |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
1. Preparation:
-
Review the Safety Data Sheet (SDS) thoroughly before beginning any work.
-
Ensure that a safety shower and eyewash station are readily accessible.[6][8]
-
The work area, preferably within a chemical fume hood, should be clean and free of clutter.[8]
2. Handling:
-
Don all required PPE as outlined in the table above before handling the chemical.
-
When transferring the solid, use appropriate tools like a spatula to avoid generating dust.[8]
-
Avoid all personal contact with the substance, including inhalation of dust.[6]
3. Post-Handling & Cleanup:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]
-
Clean the work area to remove any residual chemical.
-
Decontaminate all glassware and equipment used.
4. Storage:
-
Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[10][11][12]
-
Keep containers tightly closed in a designated area.[12][13]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[2]
III. Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated PPE and absorbent materials from spills, in a designated, labeled, and sealed container for hazardous waste.[6]
-
Liquid Waste: Collect contaminated solvents and solutions in a labeled hazardous waste container. Do not pour waste down the drain.[6]
-
Empty Containers: Rinse empty containers thoroughly and dispose of them as hazardous waste unless otherwise directed by your institution's Environmental Health and Safety (EHS) office.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
IV. Emergency Procedures
-
Spills:
-
In Case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][7]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[7]
-
Caption: Workflow for safe handling of this compound.
References
- 1. This compound, 98% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. thermofishersci.in [thermofishersci.in]
- 13. pentachemicals.eu [pentachemicals.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
